Sofosbuvir impurity N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYBZIIPQSWBV-ZWXZMKCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Sofosbuvir Impurity N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] As with any active pharmaceutical ingredient (API), the control of impurities is critical to ensure its safety and efficacy. One such impurity is Sofosbuvir impurity N, a diastereoisomer of the active substance. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS: 1394157-34-6), offering valuable insights for researchers and professionals involved in drug development and quality control.
Chemical Identity and Data
This compound is chemically identified as Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate. A summary of its key chemical data is presented in the table below.
| Parameter | Value | Reference |
| CAS Number | 1394157-34-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C20H25FN3O9P | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 501.40 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Synonyms | (S)-methyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | --INVALID-LINK-- |
| Nature of Impurity | Diastereoisomer of Sofosbuvir | --INVALID-LINK-- |
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature. However, a Chinese patent (CN114539337A) outlines a six-step synthetic route for a Sofosbuvir impurity with a reported purity of over 99%. Based on the patent's claims and general principles of phosphoramidate (B1195095) chemistry, a plausible synthetic pathway is illustrated below. This pathway should be considered a general guide and would require optimization for practical implementation.
The synthesis likely involves the coupling of a protected uridine (B1682114) derivative with a phosphoramidate side chain, followed by deprotection steps. The formation of the diastereomeric impurity N would arise from the use of a different stereoisomer of the phosphoramidate reagent or non-stereoselective reaction conditions during the coupling step.
Generalized Synthetic Scheme
References
The Genesis of a Diastereomer: An In-depth Technical Guide to the Origin and Formation of Sofosbuvir Impurity N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the origin and formation of Sofosbuvir impurity N, a critical process-related impurity encountered during the synthesis of the blockbuster antiviral drug, Sofosbuvir. Understanding the formation pathways and control strategies for this diastereomeric impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Executive Summary
Sofosbuvir, a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, is a cornerstone of modern HCV treatment. Its chemical synthesis is a complex multi-step process that involves the creation of a stereogenic phosphorus center. This inherent stereochemical complexity can lead to the formation of diastereomeric impurities, one of the most prominent being this compound. This guide elucidates the chemical identity of impurity N, pinpoints its origin within the manufacturing process, and details the mechanistic pathways of its formation. Furthermore, it presents relevant experimental protocols for the analysis and characterization of Sofosbuvir and its impurities, supported by quantitative data and visual diagrams to facilitate a deeper understanding.
Chemical Identity of this compound
This compound is a diastereoisomer of Sofosbuvir. Its chemical identity has been established through various analytical techniques.
| Parameter | Value |
| Chemical Name | Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate |
| CAS Number | 1394157-34-6 |
| Molecular Formula | C20H25FN3O9P |
| Molecular Weight | 501.40 g/mol |
Table 1: Chemical Identification of this compound
Origin and Formation Pathway
The primary origin of this compound is not through degradation but as a process-related impurity generated during the chemical synthesis of Sofosbuvir. Specifically, its formation is intrinsically linked to the crucial phosphoramidate (B1195095) coupling reaction .
The synthesis of Sofosbuvir involves the coupling of a protected nucleoside intermediate with a phosphorochloridate reagent. This reaction creates the phosphoramidate moiety, which contains a chiral phosphorus atom. The nucleophilic attack of the 5'-hydroxyl group of the nucleoside on the phosphorus center of the phosphorochloridate can occur from two different faces, leading to the formation of two diastereomers at the phosphorus center: the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer. This compound is one of these undesired diastereomers.
The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the choice of coupling agents, solvents, temperature, and the protecting groups on the nucleoside intermediate. The lack of complete stereocontrol during this step results in the co-formation of Sofosbuvir and its diastereomeric impurities.
Caption: Synthetic pathway leading to the formation of Sofosbuvir and Impurity N.
Experimental Protocols
The analysis of Sofosbuvir and its impurities, including impurity N, is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed. Forced degradation studies are also performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.
General HPLC Method for Impurity Profiling
This protocol is a representative example and may require optimization based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Method Parameters
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Sofosbuvir and to ensure that the analytical method can separate the active ingredient from any potential degradation products.
-
Acidic Hydrolysis:
-
Condition: 0.1 N HCl at 60°C for 24 hours.
-
Observation: Sofosbuvir shows significant degradation under acidic conditions.
-
-
Alkaline Hydrolysis:
-
Condition: 0.1 N NaOH at 60°C for 2 hours.
-
Observation: Sofosbuvir is highly labile in basic conditions, leading to rapid degradation.
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature for 48 hours.
-
Observation: Moderate degradation is observed.
-
-
Thermal Degradation:
-
Condition: 80°C for 72 hours.
-
Observation: Sofosbuvir is relatively stable to heat.
-
-
Photolytic Degradation:
-
Condition: Exposure to UV light (254 nm) and visible light for 7 days.
-
Observation: Sofosbuvir is generally stable under photolytic stress.
-
Caption: General workflow for forced degradation studies of Sofosbuvir.
Quantitative Data Summary
The formation of this compound is highly dependent on the specific synthetic process used. In a non-optimized synthesis, the ratio of the desired Sp-isomer to the undesired Rp-isomers can be close to 1:1. However, through stereoselective synthesis strategies, the formation of impurity N can be significantly minimized.
| Study Type | Condition | Result |
| Process Optimization | Stereoselective Synthesis | Diastereomeric ratio (Sp:Rp) can exceed 99:1, significantly reducing Impurity N levels. |
| Forced Degradation | 0.1 N HCl, 60°C, 24h | Significant degradation of Sofosbuvir, but does not typically lead to the formation of Impurity N. |
| Forced Degradation | 0.1 N NaOH, 60°C, 2h | Rapid degradation of Sofosbuvir, formation of hydrolysis products, not Impurity N. |
Table 3: Summary of Quantitative Data on Impurity Formation
Conclusion
This compound is a critical process-related impurity that arises from the lack of complete stereocontrol during the phosphoramidate coupling step in the synthesis of Sofosbuvir. It is a diastereomer of the active pharmaceutical ingredient and its presence must be carefully controlled to ensure the quality and safety of the final drug product. This technical guide has provided an in-depth overview of the origin, formation, and analytical considerations for this compound, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The implementation of robust process controls and stereoselective synthetic methods are key to minimizing the formation of this and other related impurities.
An In-depth Technical Guide to Sofosbuvir Impurity N: A Diastereoisomeric Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] As a single stereoisomer drug, its efficacy and safety are intrinsically linked to its precise three-dimensional structure. The manufacturing process of Sofosbuvir can lead to the formation of related substances, including diastereomers, which may exhibit different physicochemical properties and biological activities. This technical guide focuses on Sofosbuvir impurity N, a known diastereoisomer of Sofosbuvir, providing a comprehensive overview of its identity, analytical considerations, and the critical role of stereochemistry in the biological activity of Sofosbuvir.
The Diastereomeric Relationship of Sofosbuvir and Impurity N
Sofosbuvir possesses two chiral centers, one at the 2'-position of the ribose sugar and another at the phosphorus atom of the phosphoramidate (B1195095) moiety. This results in the possibility of four stereoisomers. Sofosbuvir itself is the (S,R)-diastereomer. This compound is one of the other possible diastereomers, arising from a different configuration at the phosphorus center. This diastereomeric relationship is depicted in the diagram below.
Analytical Characterization
While specific, publicly available quantitative data (NMR, MS, HPLC) for this compound is limited, its identity as a diastereomer allows for the application of established analytical techniques for separation and characterization. The following table summarizes the general analytical methods used for Sofosbuvir and its impurities.
| Analytical Technique | Parameter | Sofosbuvir | This compound (and other diastereomers) | Reference |
| High-Performance Liquid Chromatography (HPLC) | Retention Time | Varies depending on the method | Separable from Sofosbuvir with appropriate chiral or reverse-phase columns | [2] |
| Purity | ≥ 99.0% | Typically controlled to low levels in the final API | [3] | |
| Mass Spectrometry (MS) | Molecular Weight | 529.45 g/mol | 529.45 g/mol | [4] |
| Fragmentation Pattern | Identical to diastereomers | Identical to Sofosbuvir | [2] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H, 13C, 31P Chemical Shifts | Characteristic shifts for the (S,R)-isomer | Distinct chemical shifts, particularly for nuclei near the phosphorus center, allowing for differentiation | Not publicly available for Impurity N |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Characteristic peaks for functional groups | Similar IR spectrum to Sofosbuvir due to identical functional groups | Not publicly available for Impurity N |
Note: Specific data for this compound is not publicly available in tabulated form. The information provided is based on general knowledge of diastereomer characterization and data for other Sofosbuvir impurities.
Experimental Protocols
Representative Synthesis and Separation of Sofosbuvir Diastereomers
The following protocol is a representative method for the synthesis of Sofosbuvir, which typically yields a mixture of diastereomers, and their subsequent separation. This serves as a proxy for the generation and isolation of diastereomeric impurities like Impurity N.
Materials:
-
2'-Deoxy-2'-fluoro-2'-C-methyluridine
-
(S)-2-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl-amino]propionic acid isopropyl ester
-
tert-Butylmagnesium chloride in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Ammonium (B1175870) chloride solution, saturated
-
Silica (B1680970) gel for column chromatography
-
Chiral stationary phase for HPLC
Procedure:
-
Coupling Reaction: To a solution of 2'-deoxy-2'-fluoro-2'-C-methyluridine and (S)-2-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl-amino]propionic acid isopropyl ester in anhydrous THF at room temperature, add tert-butylmagnesium chloride solution dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting materials are consumed.
-
Quenching: Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of Sofosbuvir diastereomers.
-
Purification and Separation:
-
Column Chromatography: Purify the crude product by silica gel column chromatography to remove non-diastereomeric impurities.
-
Chiral HPLC: Separate the diastereomers using a preparative high-performance liquid chromatography (HPLC) system equipped with a suitable chiral stationary phase. The specific column and mobile phase composition will need to be optimized for baseline separation of the Sofosbuvir and Impurity N diastereomers.
-
Biological Activity and the Significance of Stereochemistry
The stereochemistry at the phosphorus center is paramount for the biological activity of Sofosbuvir. As a prodrug, Sofosbuvir is metabolized intracellularly to its active triphosphate form, GS-461203.[5] This active metabolite is then incorporated into the growing HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[1]
It has been reported that the diastereomeric impurity of Sofosbuvir (referred to as impurity C, which is a diastereomer) exhibits significantly lower antiviral activity compared to Sofosbuvir itself.[6] This difference in activity is attributed to the stereospecificity of the enzymes involved in the metabolic activation pathway. The spatial arrangement of the substituents around the phosphorus atom influences the binding and catalytic efficiency of these enzymes.
References
- 1. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tmda.go.tz [tmda.go.tz]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Buy Sofosbuvir impurity C | 1496552-28-3 [smolecule.com]
Navigating the Labyrinth of Sofosbuvir Impurities: A Technical Guide to Pharmacopeial Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial reference standards for impurities of Sofosbuvir, a critical direct-acting antiviral agent for the treatment of Hepatitis C. Understanding and controlling impurities is paramount in ensuring the safety, efficacy, and quality of pharmaceutical products. This document collates available information on known impurities, analytical methodologies for their detection and quantification, and the interplay between pharmacopeial standards and working reference materials.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication. Its complex chemical structure and multi-step synthesis process can give rise to various impurities, including starting materials, intermediates, by-products, and degradation products. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish stringent limits for these impurities to ensure patient safety.
Known Sofosbuvir Impurities
A multitude of process-related and degradation impurities of Sofosbuvir have been identified and characterized. The following table summarizes some of the known impurities, compiled from various scientific literature and commercial suppliers of reference standards. It is crucial to consult the official pharmacopeial monographs for the definitive list of specified, unspecified, and total impurity limits.
Table 1: Known Impurities of Sofosbuvir
| Impurity Name/Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sofosbuvir Impurity 11 | 863329-66-2 | C10H13FN2O5 | 260.22 |
| Sofosbuvir Impurity 12 | 2041584-99-8 | C10H13FN2O5 | 260.22 |
| Sofosbuvir Impurity 74 | 1233335-78-8 | C13H19FN3O9P | 411.28 |
| Sofosbuvir (R)-Phosphate | 1190308-01-0 | C22H29FN3O9P | 529.45 |
| (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyl-dihydrofuran-2(3H)-one | 879551-04-9 | C6H9FO4 | 164.13 |
| Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] | 1337482-15-1 | C22H29FN3O9P | 529.45 |
| Mixture of (Pentafluorophenol, Sofosbuvir-14-ethyl impurity, Sofosbuvir-14, And n-Propyl Sofosbuvir-14) | N/A | C59H50F20N3O16P3 | 1529.93 |
| Mixture of (Pentafluorophenol, Sofosbuvir, Rp-Sofosbuvir, n-Propyl Sofosbuvir) | N/A | C72H88F8N9O28P3 | 1772.42 |
Note: This table is a compilation from publicly available data and is not exhaustive. For official information, refer to the current USP and EP monographs.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of Sofosbuvir and its impurities. The following section details a representative Reverse-Phase HPLC (RP-HPLC) method based on published scientific literature.
Representative RP-HPLC Method for Sofosbuvir and its Impurities
Objective: To separate and quantify Sofosbuvir and its process-related and degradation impurities in bulk drug substance and pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v). Isocratic or gradient elution may be employed for optimal separation. |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 260 nm |
| Injection Volume | 10-20 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to the desired concentration.
-
Impurity Standard Solutions: Prepare individual stock solutions of available impurity reference standards in a suitable diluent. Prepare a mixed working standard solution containing all known impurities at a specified concentration.
-
Sample Solution (Bulk Drug): Accurately weigh and dissolve a known amount of the Sofosbuvir bulk drug substance in the diluent to achieve a target concentration.
-
Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.
System Suitability:
Before sample analysis, inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Key system suitability parameters include:
-
Tailing factor: Should be close to 1.
-
Theoretical plates: A measure of column efficiency.
-
Relative standard deviation (RSD) of peak areas: Should be within acceptable limits (e.g., <2%).
Data Analysis:
Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the impurity reference standards. The concentration of each impurity can be calculated using the external standard method.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate a typical workflow for impurity analysis and the hierarchical relationship between different types of reference standards.
Caption: Workflow for the analysis of Sofosbuvir impurities using HPLC.
Caption: Relationship between primary, secondary, and in-house reference standards.
Conclusion and Disclaimer
This technical guide provides a foundational understanding of the pharmacopeial reference standards for Sofosbuvir impurities. The provided tables and experimental protocols are based on publicly available scientific literature and information from commercial suppliers of reference standards. For official regulatory compliance, it is imperative to consult the most recent editions of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The use of well-characterized reference standards and validated analytical methods is essential for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.
Degradation Pathway of Sofosbuvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathway of Sofosbuvir (B1194449), a critical direct-acting antiviral agent for the treatment of Hepatitis C. Understanding the stability and degradation profile of a drug substance is paramount for ensuring its quality, safety, and efficacy. This document summarizes findings from forced degradation studies, outlining the conditions under which Sofosbuvir degrades and identifying its principal degradation products. Detailed experimental protocols and visual representations of the degradation pathways and analytical workflows are provided to support research and development efforts.
Summary of Forced Degradation Studies
Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, reveal that Sofosbuvir is susceptible to degradation in acidic, basic, and oxidative environments.[1][2][3] Conversely, the drug demonstrates notable stability under neutral, thermal, and photolytic conditions.[1][2][3]
A summary of the quantitative data from various stress degradation studies is presented in the table below for comparative analysis.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Degradation Products Identified (m/z) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 6 hours | 23% | DP I (m/z 488) | [1] |
| 1N HCl | 4 hours | 26% | Not specified | [4] | |
| 1N HCl, 80°C | 10 hours (reflux) | 8.66% | Not specified | [5] | |
| 0.1 N HCl | 26 hours (RT) | 18.87% | Not specified | [6] | |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 50% | DP II (m/z 393.3) | [1] |
| 1M NaOH | < 1.5 hours | 100% | Not specified | [4] | |
| 0.5N NaOH, 60°C | 24 hours | 45.97% | Two products (28.80% and 17.17%) | [5] | |
| Oxidative Degradation | 3% H₂O₂ | 7 days | 19.02% | DP III (m/z 393) | [1] |
| 30% H₂O₂, 80°C | 2 days | 0.79% | Not specified | [5] | |
| Ce(IV) in H₂SO₄, 100°C | 25 minutes | Substantial | Fragments at m/z 378, 286, 270, 178, 137, 97 | [7] | |
| Thermal Degradation | 50°C | 21 days | No degradation | - | [1] |
| 40°C | 168 hours | ~2% | Not specified | [4] | |
| Photolytic Degradation | Sunlight | 21 days | No degradation | - | [1] |
| UV light (254 nm) | 24 hours | No degradation | - | [5] | |
| Neutral Hydrolysis | Water | - | Stable | - | [2] |
Degradation Pathways and Identified Products
The degradation of Sofosbuvir primarily proceeds through hydrolysis of its ester and phosphoramidate (B1195095) moieties, as well as oxidation.
Acid and Base Catalyzed Hydrolysis
Under acidic conditions, the primary degradation product observed is DP I with a mass-to-charge ratio (m/z) of 488.[1][3] This corresponds to the hydrolysis of the isopropyl ester of the alaninate (B8444949) side chain.[1]
In alkaline conditions, the degradation is more extensive, leading to the formation of DP II with an m/z of 393.3.[1][3] This product likely results from the cleavage of the entire phosphoramidate group. Some studies have reported complete degradation in a short period under strong basic conditions.[4] The higher susceptibility to alkaline hydrolysis suggests that this is a critical parameter to control during formulation and storage.[1][6]
Oxidative Degradation
Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), results in the formation of DP III with an m/z of 393.[1][3] This suggests that oxidation can also lead to the cleavage of the phosphoramidate side chain. Another study using a stronger oxidizing agent, cerium (IV), at high temperatures, resulted in more extensive fragmentation of the molecule.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline the typical experimental protocols employed in the forced degradation analysis of Sofosbuvir.
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh and dissolve 25 mg of Sofosbuvir in HPLC grade acetonitrile (B52724) or methanol (B129727) to obtain a concentration of 1000 µg/mL.[8]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.[1]
Forced Degradation (Stress Testing) Protocol
The following protocols are representative of those used in published studies, adhering to ICH guidelines.
-
Acid Hydrolysis:
-
To 1 mL of the Sofosbuvir stock solution, add 1 mL of 0.1N or 1N HCl.[5][6]
-
Reflux the solution at a controlled temperature (e.g., 70-80°C) for a specified duration (e.g., 6-10 hours).[1][5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of NaOH.
-
Dilute the resulting solution with the mobile phase to the target concentration for analysis.[1]
-
-
Alkaline Hydrolysis:
-
To 1 mL of the Sofosbuvir stock solution, add 1 mL of 0.1N or 0.5N NaOH.[1][5]
-
Heat the solution at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 10-24 hours).[1][5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of HCl.
-
Dilute the resulting solution with the mobile phase to the target concentration for analysis.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the Sofosbuvir stock solution, add 1 mL of 3% or 30% H₂O₂.[1][5]
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 2-7 days).[1][5]
-
After the specified time, dilute the solution with the mobile phase to the target concentration for analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
Analytical Methodology
A stability-indicating analytical method is essential to separate the parent drug from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique.
-
Chromatographic System: An HPLC system equipped with a UV or Photo Diode Array (PDA) detector is typically used.[1][9]
-
Column: A C18 column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm) is commonly used for separation.[2]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid) is often used in an isocratic or gradient elution mode.[1][5] A common mobile phase composition is Methanol:Water (50:50 v/v) with 0.1% formic acid.[1]
-
Detection Wavelength: The detection wavelength is usually set at the maximum absorbance of Sofosbuvir, which is around 260 nm.[6]
-
Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the mass of the degradation products, aiding in their structural elucidation.[1][2]
Conclusion
This technical guide consolidates the available scientific literature on the degradation pathway of Sofosbuvir. The drug is stable under thermal and photolytic stress but degrades under acidic, alkaline, and oxidative conditions. The primary degradation pathways involve hydrolysis of the ester and phosphoramidate functionalities. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable formulations and robust analytical methods for Sofosbuvir. Further research involving the isolation and complete structural elucidation of all degradation products using advanced spectroscopic techniques would provide a more definitive understanding of its degradation profile.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 8. actascientific.com [actascientific.com]
- 9. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling Sofosbuvir Impurity N in Active Pharmaceutical Ingredient: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Sofosbuvir (B1194449) impurity N, a critical diastereomeric impurity encountered during the synthesis of the active pharmaceutical ingredient (API). The significance of controlling this impurity is paramount to ensure the safety, efficacy, and quality of the final drug product. This document outlines the formation pathways of Sofosbuvir impurity N, its potential impact on drug performance, and established analytical methodologies for its detection and quantification. Furthermore, it delves into the regulatory landscape governing stereoisomeric impurities and proposes robust control strategies for its mitigation during manufacturing.
Introduction: The Imperative of Impurity Control in Sofosbuvir
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is critically dependent on its stereochemical purity.[3] Impurities, even in trace amounts, can potentially alter the therapeutic effect, introduce toxicity, or affect the stability of the drug product.[4]
This compound is a diastereoisomer of Sofosbuvir.[5][6] Diastereomers possess different physicochemical properties, which can translate to distinct pharmacological and toxicological profiles.[7] Therefore, understanding and controlling the levels of this compound in the API is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.
Formation and Synthesis of this compound
The synthesis of Sofosbuvir is a multi-step process that involves the formation of a crucial phosphoramidate (B1195095) linkage. The phosphorus center in the Sofosbuvir molecule is a chiral center, leading to the potential formation of two diastereomers: the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (an impurity often designated as this compound or a related diastereomer).
The primary step where the formation of this diastereomeric impurity occurs is during the coupling of the nucleoside with the phosphoramidating agent. The reaction can proceed through different pathways, and without precise stereochemical control, a mixture of diastereomers can be produced.[8]
Below is a generalized representation of the key synthetic step leading to the formation of Sofosbuvir and its diastereomeric impurity.
Caption: Synthetic pathway illustrating the formation of Sofosbuvir and Impurity N.
Stereoselective synthesis strategies are employed to favor the formation of the desired Sp-isomer.[9] These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the phosphorylation step. However, even with these advanced techniques, the formation of the Rp-isomer as an impurity is a possibility that must be carefully monitored and controlled.
Impact of this compound on Drug Quality and Performance
The presence of diastereomeric impurities can have several detrimental effects on the final drug product:
-
Reduced Efficacy: The antiviral activity of Sofosbuvir is highly specific to its stereochemistry. The Rp-isomer (Impurity N) may exhibit significantly lower or no inhibitory activity against the HCV NS5B polymerase.[7][10] Its presence in the API would effectively reduce the potency of the drug.
-
Altered Pharmacokinetics: Diastereomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles.[11] This could lead to unpredictable therapeutic outcomes and potential under-dosing or over-dosing of the active isomer.
-
Potential for Toxicity: While one diastereomer may be safe and effective, the other could have a different toxicological profile. Although studies have shown Sofosbuvir itself is not genotoxic, the toxicological profile of each impurity must be considered.[12][13][14]
-
Impact on Physical Properties: The presence of impurities can affect the physical properties of the API, such as solubility, melting point, and crystal form, which can in turn impact the manufacturing process of the final dosage form and its stability.
Regulatory Framework and Acceptance Criteria
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in APIs.[15] For stereoisomeric impurities, the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) (Impurities in New Drug Substances) and Q6A (Specifications), provide a framework for their control.[16]
The key principles for controlling stereoisomeric impurities include:
-
Identification: The stereochemical identity of the impurity should be established.
-
Quantification: A validated analytical method must be used to accurately quantify the level of the impurity.
-
Qualification: The impurity must be evaluated for its biological safety. This can be done through toxicological studies or by demonstrating its presence in safety and clinical study batches at or below the proposed specification level.
While specific pharmacopeial monographs for Sofosbuvir list various impurities, the control of diastereomers is a critical aspect that requires specific attention.[17] The acceptance criteria for this compound are typically established based on a combination of factors including:
-
The level of the impurity present in the batches used in clinical and safety studies.
-
The manufacturing process capability.
-
The potential toxicity of the impurity.
The following table summarizes the general ICH thresholds for impurities, which can serve as a starting point for setting limits for diastereomeric impurities like this compound.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Note: These are general guidelines, and specific limits for this compound should be justified based on scientific evidence and regulatory consultation.
Analytical Methodologies for the Control of this compound
Accurate and precise analytical methods are essential for the detection and quantification of this compound. Due to the similar chemical structure and polarity of diastereomers, their separation requires specialized chromatographic techniques.
5.1. Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
A validated chiral HPLC method is the most common approach for separating and quantifying Sofosbuvir and its diastereomeric impurity.
-
Objective: To separate and quantify Sofosbuvir (Sp-isomer) and this compound (Rp-isomer) in the API.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The specific choice of column is critical for achieving adequate resolution.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio is optimized to achieve the best separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, often at ambient or slightly elevated temperatures (e.g., 25-40 °C).
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 260 nm).[18][19]
-
-
Sample Preparation: A known concentration of the Sofosbuvir API sample is dissolved in a suitable solvent (e.g., mobile phase or a component of the mobile phase).
-
System Suitability: Before sample analysis, a system suitability solution containing both Sofosbuvir and a reference standard for impurity N is injected to ensure the chromatographic system is performing adequately. Key parameters include resolution between the two peaks, tailing factor, and theoretical plates.
-
Quantification: The amount of this compound is determined by comparing its peak area to the peak area of a qualified reference standard or by area normalization, assuming the response factors are similar.
5.2. Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Control Strategies for this compound
A robust control strategy is essential to consistently produce Sofosbuvir API with acceptable levels of impurity N. This strategy should be multi-faceted and encompass various stages of the manufacturing process.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. Designing Stable Drug Formulations with Impurity Control. [aquigenbio.com]
- 5. labshake.com [labshake.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of stereoisomers [wisdomlib.org]
- 12. scielo.br [scielo.br]
- 13. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. discoveryjournals.org [discoveryjournals.org]
Navigating the Labyrinth of Impurities in Sofosbuvir: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical endeavor. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines, analytical methodologies, and key considerations for the identification and control of impurities in Sofosbuvir, a cornerstone in the treatment of Hepatitis C.
This guide synthesizes information from global regulatory bodies, pharmacopoeias, and scientific literature to offer a practical framework for managing Sofosbuvir impurities throughout the drug development lifecycle.
Regulatory Landscape: A Foundation of Quality and Safety
The control of impurities in pharmaceutical products is governed by a harmonized set of guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary documents guiding impurity management are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[1][2][3][4][5] These guidelines establish a scientific and risk-based approach to the control of impurities.
Key Principles of ICH Guidelines:
-
Classification of Impurities: Impurities are broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[3]
-
Thresholds for Action: ICH guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.[1]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.
-
General Impurity Thresholds
The following table summarizes the general thresholds for reporting, identification, and qualification of impurities in new drug substances as outlined in ICH Q3A(R2).
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *Total Daily Intake |
For drug products, the thresholds are detailed in ICH Q3B(R2) and are generally similar, with specific considerations for degradation products.
While these general guidelines are paramount, specific monographs in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official standards for Sofosbuvir, including tests and acceptance criteria for impurities.[6][7][8][9] Manufacturers must adhere to the requirements of the specific pharmacopoeia in the region where the product is to be marketed. Specific quantitative limits for named impurities in these monographs are often not publicly available and must be consulted directly.
Known and Potential Impurities of Sofosbuvir
Impurities in Sofosbuvir can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[10] A thorough understanding of the synthetic route and the stability of Sofosbuvir is essential for identifying potential impurities.
Commercially available reference standards for a variety of Sofosbuvir impurities facilitate their identification and quantification. Some of the known impurities include:
-
Process-Related Impurities: These can include starting materials, intermediates, by-products, and reagents used in the synthesis of Sofosbuvir. Examples include various diastereomers and regioisomers formed during the complex multi-step synthesis.
-
Degradation Products: Sofosbuvir can degrade under various stress conditions such as acidic, basic, and oxidative environments.[11][12] Hydrolysis of the phosphoramidate (B1195095) linkage and modifications to the uracil (B121893) base are potential degradation pathways.
The following is a list of some known Sofosbuvir impurities, though it is not exhaustive:
-
Sofosbuvir Impurity C (2(R)-Methyl Sofosbuvir)[6]
-
Sofosbuvir Nucleoside Derivative[13]
-
D-Alanine Sofosbuvir[10]
-
Sofosbuvir Isomer 3[10]
-
Sofosbuvir Impurity 11[14]
-
Sofosbuvir Impurity 12[14]
-
Sofosbuvir Impurity 74[14]
-
Sofosbuvir Impurity 75[14]
-
Sofosbuvir Impurity 93[14]
-
Sofosbuvir Impurity L[18]
Analytical Methodologies for Impurity Profiling
A robust analytical strategy is crucial for the detection, identification, and quantification of impurities in Sofosbuvir. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A variety of reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Sofosbuvir and its impurities.[19][20][21][22][23] These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. UV detection is commonly employed, with the wavelength set at the absorption maximum of Sofosbuvir, which is around 260 nm.[22]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer, formic acid, or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile, methanol) |
| Flow Rate | Typically 0.8 - 1.5 mL/min |
| Detection | UV at approximately 260 nm |
| Column Temperature | Ambient or controlled (e.g., 25-40°C) |
| Injection Volume | 10 - 20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and structural elucidation of unknown impurities, LC coupled with mass spectrometry (LC-MS) is an indispensable tool.[11][12] LC-MS provides molecular weight information and fragmentation patterns that are crucial for determining the chemical structure of impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements and elemental compositions.
Typical LC-MS Protocol for Impurity Identification:
-
Sample Preparation: Prepare a solution of the Sofosbuvir sample containing the impurity of interest at a suitable concentration.
-
Chromatographic Separation: Utilize an HPLC or UPLC system with a C18 column to separate the impurity from the main component and other impurities. The mobile phase composition should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid).
-
Mass Spectrometric Detection:
-
Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI), in either positive or negative ion mode.
-
Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weight of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the parent ion of the impurity to obtain structural information. This can be achieved through collision-induced dissociation (CID).
-
-
Data Analysis and Structure Elucidation: Interpret the mass spectral data, including the accurate mass of the molecular ion and the fragmentation pattern, to propose a chemical structure for the impurity.
Visualizing Key Pathways and Workflows
To further aid in the understanding of Sofosbuvir's mechanism, potential toxicity, and the logical approach to impurity management, the following diagrams are provided.
Mechanism of Action: Inhibition of HCV Replication
Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase. This incorporation leads to chain termination, thereby inhibiting viral replication.[24][25]
References
- 1. jpionline.org [jpionline.org]
- 2. fda.gov [fda.gov]
- 3. industrialpharmacist.com [industrialpharmacist.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. usp.org [usp.org]
- 8. uspnf.com [uspnf.com]
- 9. researchgate.net [researchgate.net]
- 10. daicelpharmastandards.com [daicelpharmastandards.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Sofosbuvir [simsonpharma.com]
- 15. Sofosbuvir Impurity 29 - SRIRAMCHEM [sriramchem.com]
- 16. Discover Impurity Reference Standards from USP [usp.org]
- 17. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 18. extranet.who.int [extranet.who.int]
- 19. researchgate.net [researchgate.net]
- 20. fortunejournals.com [fortunejournals.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. discoveryjournals.org [discoveryjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Sofosbuvir impurity N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase NS5B.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide focuses on Sofosbuvir impurity N, a known diastereoisomer of Sofosbuvir, providing a comprehensive overview of its physical and chemical properties, analytical methodologies, and characterization.
Chemical and Physical Properties
This compound, identified by the CAS number 1394157-34-6, is a process-related impurity that may arise during the synthesis of Sofosbuvir.[2] Its structural relationship to the parent drug underscores the importance of its identification and quantification.
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | [3] |
| Synonyms | Methyl 2-[[[(4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate; Methoxy Sofosbuvir Impurity; Sofosbuvir Impurity SF2 | [3][4] |
| CAS Number | 1394157-34-6 | [3][4] |
| Molecular Formula | C20H25FN3O9P | [3][4] |
| Molecular Weight | 501.40 g/mol | [3] |
| Appearance | Solid powder | [5] |
Table 2: Physicochemical Data of this compound
| Property | Value | Notes |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Soluble in DMSO | [5] |
| Relative Density | 1.46 (Predicted) | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |
Spectral Characterization
Detailed spectral data for this compound, including 1H-NMR, 13C-NMR, FT-IR, and Mass Spectrometry, are typically provided by commercial suppliers with the purchase of a reference standard.[4] While the complete spectral data is not publicly available, the following sections outline the expected analytical techniques used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H-NMR & 13C-NMR: These techniques are crucial for elucidating the molecular structure and confirming the diastereomeric relationship with Sofosbuvir. Specific chemical shifts and coupling constants would differentiate it from the active ingredient and other related impurities. While specific peak assignments for Impurity N are not in the public domain, general methods for qNMR of Sofosbuvir have been established using solvents like DMSO-d6.[7]
-
31P-NMR: Given the presence of a phosphorus atom, 31P-NMR is a valuable tool for characterizing the phosphoramidate (B1195095) moiety and can be used for purity determination.[7]
Infrared (IR) Spectroscopy
FT-IR spectroscopy helps in identifying the functional groups present in the molecule. For Sofosbuvir, characteristic peaks are observed for C-O-C stretching in the 1170–1000 cm⁻¹ region.[8] Similar characteristic peaks would be expected for Impurity N.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the impurity. For Sofosbuvir, the protonated molecule [M+H]+ is observed at m/z 530.48.[9] For this compound, the expected protonated molecule would be observed at m/z 502.4. In-source fragmentation is a known characteristic of Sofosbuvir, and similar behavior would be anticipated for its impurities.[10]
Experimental Protocols
General Analytical Method Development for Impurity Profiling
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for the analysis of Sofosbuvir and its impurities.
1. Instrumentation and Chromatographic Conditions (General Example):
-
System: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 260 nm, which is the λmax of Sofosbuvir.[11]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
2. Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase).
-
Sample Solution: The drug substance or product is dissolved in a suitable solvent and diluted to a known concentration.
3. Method Validation (as per ICH Guidelines):
The analytical method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the API and other impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the identification and quantification of an impurity like this compound.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS: 1394157-34-6 | CymitQuimica [cymitquimica.com]
- 3. Sofosbuvir Impurity SF2 | CAS No- 1394157-34-6 | Simson Pharma Limited [simsonpharma.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
A Technical Guide to Sofosbuvir Impurity N: Certified Reference Materials, Analytical Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sofosbuvir (B1194449) impurity N, a critical component in the quality control and regulatory submission process for the antiviral drug Sofosbuvir. This document details commercially available certified reference materials (CRMs), outlines a robust analytical methodology for its quantification, and illustrates the mechanism of action of the parent compound, Sofosbuvir.
Certified Reference Material (CRM) Suppliers for Sofosbuvir Impurity N
The procurement of well-characterized CRMs is fundamental for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and formulated drug products. Several suppliers offer this compound (CAS No. 1394157-34-6). While specific purity values are lot-dependent and provided on the Certificate of Analysis (CoA), the following table summarizes the offerings from various suppliers. Researchers are advised to request the latest CoA for detailed quantitative data.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| SynThink | Methoxy Sofosbuvir Impurity; this compound | 1394157-34-6 | C₂₀H₂₅FN₃O₉P | 501.4 | Provides a comprehensive CoA with ¹H-NMR, Mass, HPLC, IR, and TGA data.[1] |
| Simson Pharma Limited | Sofosbuvir Impurity SF2; this compound | 1394157-34-6 | C₂₀H₂₅FN₃O₉P | 501.40 | Accompanied by a Certificate of Analysis.[2][3] Available via custom synthesis.[2][3] |
| Cenmed | This compound | 1394157-34-6 | C₂₀H₂₅FN₃O₉P | 501.4 | Described as a diastereoisomer of Sofosbuvir.[4] |
| MedChemExpress | This compound | 1394157-34-6 | Not specified | Not specified | Provides reference standards.[5] |
| Daicel Pharma Standards | Sofosbuvir Impurities | Not specified for Impurity N | Not specified for Impurity N | Not specified for Impurity N | Offers a wide range of Sofosbuvir impurities and can synthesize them to customer specifications. Provides a comprehensive CoA.[6] |
| Veeprho | Sofosbuvir Impurities and Related Compound | Not specified for Impurity N | Not specified for Impurity N | Not specified for Impurity N | Manufactures and supplies a range of Sofosbuvir impurities.[7] |
| Pharmaffiliates | Sofosbuvir-impurities | Not specified for Impurity N | Not specified for Impurity N | Not specified for Impurity N | Provides a range of pharmacopeial and non-pharmacopeial impurities.[8] |
Experimental Protocol: Quantification of this compound by RP-HPLC
The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Sofosbuvir and its related impurities, including Impurity N. This protocol is a synthesis of methodologies reported in the scientific literature and should be validated in the user's laboratory for its intended use.[9][10][11][12]
2.1. Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[9][10] or Phenomenex C18, 250 x 4.6 mm[11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water[9][10] or 0.1% Formic Acid in Water (pH 2.3)[11] |
| Mobile Phase B | Acetonitrile[9][10][11] |
| Gradient/Isocratic | Isocratic Elution[9][10][11] |
| Ratio | Water:Acetonitrile (50:50 v/v)[9][10][11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detector Wavelength | 260 nm[9][10] or 262 nm[11] |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50 v/v)[10] |
2.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound certified reference material in the diluent to obtain a known concentration (e.g., 25 µg/mL).[10]
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir API or drug product in the diluent to obtain a final concentration within the linear range of the method (e.g., 400 µg/mL of Sofosbuvir).[10]
2.3. System Suitability
Before sample analysis, inject the standard solution multiple times (e.g., six replicates) and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak area and retention time to ensure the performance of the chromatographic system.
2.4. Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding standard solution.
Visualizations: Workflow and Mechanism of Action
To further elucidate the analytical process and the biological context of Sofosbuvir, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
Caption: Mechanism of action of Sofosbuvir as an HCV NS5B polymerase inhibitor.
Sofosbuvir is a prodrug that, once inside liver cells (hepatocytes), is converted into its active triphosphate form.[13] This active form mimics the natural uridine (B1682114) nucleotide. The hepatitis C virus (HCV) uses an enzyme called NS5B RNA-dependent RNA polymerase to replicate its genetic material.[14][15] The active Sofosbuvir triphosphate is incorporated into the growing viral RNA chain by the NS5B polymerase.[16] Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA and thereby halting viral replication.[13][16] This targeted inhibition of a crucial viral enzyme is what makes Sofosbuvir a highly effective antiviral agent.[14][15]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Sofosbuvir Impurity SF2 | CAS No- 1394157-34-6 | Simson Pharma Limited [simsonpharma.com]
- 3. Sofosibuvir Dicoupled Impurity | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. daicelpharmastandards.com [daicelpharmastandards.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. ijpar.com [ijpar.com]
- 12. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF SOFOSBUVIR IN PURE AND PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 13. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Sofosbuvir Impurity N by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Sofosbuvir and its diastereomeric impurity, Sofosbuvir Impurity N (CAS 1394157-34-6). The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing of Sofosbuvir. The described protocol provides excellent separation and quantification, ensuring the purity and safety of the active pharmaceutical ingredient (API).
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication. During the synthesis of Sofosbuvir, various process-related impurities and degradation products can form, including diastereomers. This compound is a known diastereomer of Sofosbuvir.[1][] Controlling such impurities is critical to ensure the efficacy and safety of the final drug product. This document presents a stability-indicating HPLC method capable of separating and quantifying Sofosbuvir from Impurity N.
Experimental Protocol
This section provides a detailed methodology for the analysis of Sofosbuvir and the quantification of Impurity N.
Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm (or equivalent).
-
Chemicals:
-
Sofosbuvir Reference Standard
-
This compound Reference Standard (CAS: 1394157-34-6)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Water (HPLC Grade/Milli-Q or equivalent)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 40 | 60 |
| 17 | 90 | 10 |
| 20 | 90 | 10 |
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[3][4]
-
Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve approximately 25 mg of Sofosbuvir Reference Standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.
-
Standard Stock Solution (Impurity N): Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 100 mL of diluent to obtain a concentration of about 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 250 µg/mL of Sofosbuvir and 5 µg/mL of Impurity N by diluting the respective stock solutions with the diluent.
-
Sample Solution: Accurately weigh and dissolve a quantity of the Sofosbuvir sample in the diluent to obtain a final concentration of approximately 250 µg/mL.
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4] The following tables summarize the typical acceptance criteria and expected results for the method validation.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Expected Result |
| Tailing Factor (Sofosbuvir) | ≤ 2.0 | ~1.1 |
| Theoretical Plates (Sofosbuvir) | ≥ 2000 | > 5000 |
| Resolution (Sofosbuvir/Impurity N) | ≥ 2.0 | > 2.5 |
| %RSD for 6 injections | ≤ 2.0% | < 1.0% |
Table 3: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | LOQ - 750 | ≥ 0.999 |
| Impurity N | LOQ - 15 | ≥ 0.999 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | ~0.04 | ~0.12 |
| Impurity N | ~0.03 | ~0.10 |
Table 5: Accuracy (Recovery)
| Analyte | Spiking Level | Acceptance Criteria (%) |
| Impurity N | LOQ, 100%, 150% | 80.0 - 120.0 |
Table 6: Precision (%RSD)
| Analyte | Repeatability (n=6) | Intermediate Precision (n=6) |
| Impurity N | ≤ 5.0% | ≤ 5.0% |
Workflow and Visualization
The logical workflow for the determination of this compound is depicted below. This process ensures accurate and reproducible results from sample preparation to data analysis.
Caption: Experimental workflow for the HPLC determination of this compound.
Conclusion
The HPLC method described in this application note is suitable for the quantitative determination of this compound in bulk drug samples. The method is specific, sensitive, and capable of providing accurate and precise results. Adherence to the detailed protocol and proper method validation will ensure reliable quality control of Sofosbuvir, contributing to the overall safety and efficacy of the final pharmaceutical product.
References
Application Note: A Stability-Indicating UPLC Method for Enhanced Resolution of Sofosbuvir and its Impurities
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Sofosbuvir and its process-related and degradation impurities. The developed method offers superior separation and resolution, enabling accurate quantification and impurity profiling in bulk drug substances and pharmaceutical dosage forms. This stability-indicating method was validated in accordance with ICH guidelines and is suitable for routine quality control and stability studies.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. A reliable analytical method is required to separate and quantify Sofosbuvir from its potential impurities, which can originate from the manufacturing process or degradation. This UPLC method utilizes sub-2 µm particle column technology to achieve rapid analysis times, improved peak resolution, and reduced solvent consumption compared to conventional HPLC methods.[2] The method is proven to be stability-indicating through forced degradation studies under various stress conditions as per ICH guidelines.[1][2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a quaternary gradient pump, autosampler, and a photodiode array (PDA) detector is recommended.[2]
Table 1: Optimized UPLC Method Parameters
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[2][3] |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 8.0 | |
| 10.0 | |
| 11.0 | |
| 12.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm[4][5] |
| Injection Volume | 2 µL |
| Run Time | 12 minutes |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.[2]
-
Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve 25 mg of Sofosbuvir reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter before injection.[2]
-
Impurity Stock Solution: Prepare a stock solution of known impurities at a concentration of 100 µg/mL in the diluent.
Forced Degradation Studies
To establish the stability-indicating nature of the method, Sofosbuvir was subjected to forced degradation under the following conditions:[2][3]
-
Acid Hydrolysis: Sofosbuvir solution was treated with 1N HCl at 80°C for 10 hours.[2]
-
Base Hydrolysis: Sofosbuvir solution was treated with 0.5N NaOH at 60°C for 24 hours.[2]
-
Oxidative Degradation: Sofosbuvir solution was treated with 30% H₂O₂ at 80°C for 48 hours.[2]
-
Thermal Degradation: The solid drug was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The solid drug was exposed to UV light (254 nm) for 24 hours.[2]
Following degradation, the samples were neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for analysis.
Results and Data Presentation
The developed UPLC method demonstrated excellent separation of Sofosbuvir from its major degradation products and process-related impurities. The system suitability parameters were found to be within the acceptable limits as per ICH guidelines.
Table 2: System Suitability Results
| Parameter | Sofosbuvir Peak | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | N > 2000 |
| % RSD of Peak Area | < 1.0% (for n=6) | ≤ 2.0% |
The method effectively resolved Sofosbuvir from its impurities generated during forced degradation studies. The resolution (Rs) between Sofosbuvir and the nearest eluting impurity peak was greater than 2.0, indicating a high degree of specificity.
Table 3: Resolution of Sofosbuvir and Key Impurities
| Compound | Retention Time (min) | Resolution (Rs) |
| Acid Degradation Impurity 1 | 4.2 | 3.5 |
| Base Degradation Impurity A | 3.6 | 2.8 |
| Oxidative Degradation Impurity | 3.2 | 2.1 |
| Sofosbuvir | 5.8 | - |
| Process Impurity (Phosphoryl) | 5.7 | 2.5 |
Note: Retention times and resolution values are representative and may vary slightly depending on the specific system and conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the UPLC method for Sofosbuvir impurity analysis.
Caption: Workflow for UPLC analysis of Sofosbuvir impurities.
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and highly selective approach for the determination of Sofosbuvir and the resolution of its impurities. The method has been successfully validated according to ICH guidelines, demonstrating its accuracy, precision, and stability-indicating capabilities. This protocol is well-suited for routine quality control analysis and stability monitoring of Sofosbuvir in the pharmaceutical industry.
References
Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Sofosbuvir Impurity N
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective identification and quantification of Sofosbuvir impurity N in bulk drug substances or pharmaceutical formulations. Sofosbuvir is a critical direct-acting antiviral agent for the treatment of Hepatitis C, and controlling its impurities is paramount for ensuring safety and efficacy. This compound, also known as Methoxy Sofosbuvir Impurity, is a potential process-related impurity or degradant. Due to its distinct molecular weight from the active pharmaceutical ingredient (API), a specific and sensitive LC-MS/MS method is essential for its monitoring. This protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the accurate quantification of this impurity, making it suitable for quality control and drug development laboratories.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication. The purity of Sofosbuvir is critical to its therapeutic effect and patient safety. Regulatory bodies require stringent control over impurities in pharmaceutical products. This compound (CAS: 1394157-34-6) has been identified as a potential impurity. Unlike a diastereomer, this compound has a distinct molecular formula (C20H25FN3O9P) and molecular weight (501.40 g/mol ) compared to Sofosbuvir (C22H29FN3O9P; 529.45 g/mol )[1][2][3]. This difference in mass allows for specific detection and quantification using mass spectrometry.
This application note provides a comprehensive protocol for an LC-MS/MS method developed for the reliable determination of this compound. The method is designed to be specific, accurate, and precise, meeting the validation requirements of regulatory agencies such as the FDA and ICH.
Experimental
Materials and Reagents
-
Sofosbuvir Reference Standard (Purity ≥ 99.5%)
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for efficient separation.
Standard and Sample Preparation
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 100 µg/mL.
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
Sample Preparation: Accurately weigh a portion of the Sofosbuvir drug substance or powdered tablets and dissolve it in a suitable solvent (e.g., methanol). Dilute the sample solution with the mobile phase to a final concentration within the calibration range of the assay.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | As required for optimal separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 502.1 |
| Product Ion (Q3) | To be determined empirically |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Note: The specific product ion and collision energy for this compound need to be determined by infusing a standard solution into the mass spectrometer and optimizing the fragmentation parameters. Based on the structure of similar compounds, potential product ions could arise from the loss of the methoxy-alaninate group or fragmentation of the ribose moiety.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Quantitative Data Summary
The following table summarizes the typical validation parameters that should be achieved for the quantification of this compound. The values are based on commonly accepted criteria for impurity analysis.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | e.g., 1 ng/mL to 500 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Relationship between Sofosbuvir and Impurity N.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the identification and quantification of this compound. The specificity of the mass spectrometric detection, combined with efficient chromatographic separation, ensures accurate measurement of this impurity, which is crucial for the quality control of Sofosbuvir. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Sofosbuvir and its related substances. The provided protocols and diagrams facilitate the implementation and understanding of the analytical workflow.
References
Chiral Separation of Sofosbuvir Diastereomers by High-Performance Liquid Chromatography: An Application Note and Protocol
Introduction
Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that is administered as a mixture of two diastereomers, SP (GS-7977) and RP. The stereochemistry at the phosphorus center is a critical determinant of its antiviral activity, with the SP isomer being the pharmacologically active form. Therefore, the accurate separation and quantification of these diastereomers are paramount for quality control in drug manufacturing and for pharmacokinetic studies. This application note presents a detailed protocol for the chiral separation of sofosbuvir diastereomers using High-Performance Liquid Chromatography (HPLC), providing a robust method for researchers, scientists, and drug development professionals. While specific quantitative data from a direct chiral HPLC separation in the public domain is limited, this protocol is based on established principles of chiral chromatography and methods described in related literature and patents for analogous separations.
Data Presentation
Successful chiral separation of sofosbuvir diastereomers on a suitable chiral stationary phase (CSP) would yield distinct peaks for the SP and RP isomers. The following table illustrates the expected data from such a separation.
| Parameter | Sofosbuvir SP Isomer | Sofosbuvir RP Isomer |
| Retention Time (min) | tR1 | tR2 |
| Resolution (Rs) | > 1.5 | |
| Tailing Factor (T) | 0.8 - 1.5 | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 | > 2000 |
Note: The actual retention times (tR1 and tR2) will be dependent on the specific chiral stationary phase and the precise chromatographic conditions employed.
Experimental Protocols
This section outlines the detailed methodology for the chiral HPLC separation of sofosbuvir diastereomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® or Chiralcel® series) have demonstrated broad applicability for resolving a wide range of chiral compounds. A common dimension is 4.6 x 250 mm with a 5 µm particle size.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH).
-
Sample: Sofosbuvir diastereomeric mixture standard and sample solutions.
Preparation of Mobile Phase and Sample
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting composition would be 90:10 (v/v) n-Hexane:Isopropanol.
-
Degas the mobile phase using an inline degasser or by sonication for 15-20 minutes before use to prevent bubble formation in the system.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the sofosbuvir diastereomeric mixture reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of sofosbuvir into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) (Initial conditions, may require optimization) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
Method Optimization
If the initial conditions do not provide adequate separation (Resolution Rs < 1.5), the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to the alcohol modifier. Increasing the percentage of the alcohol will generally decrease retention times. Trying different alcohols (Isopropanol, Ethanol) can also significantly affect selectivity.
-
Flow Rate: Adjusting the flow rate can influence peak shape and resolution. A lower flow rate may improve resolution but will increase the run time.
-
Column Temperature: Changing the column temperature can affect the interaction between the analytes and the chiral stationary phase, thereby influencing separation.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the chiral separation process.
Application Note: Quantification of Sofosbubuvir Impurity N in Bulk Drug Substance by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C infection. As with any active pharmaceutical ingredient (API), the purity of the bulk drug is a critical quality attribute that can impact its safety and efficacy. Regulatory agencies require stringent control over impurities in drug substances. This application note describes a robust RP-HPLC method for the quantification of Sofosbuvir Impurity N, a known diastereoisomer of Sofosbuvir, in the bulk drug. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control testing in a regulated laboratory environment.
Principle
The method utilizes reverse-phase high-performance liquid chromatography with UV detection to separate and quantify this compound from the main component, Sofosbuvir. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent. The concentration of the impurity is determined by comparing its peak area to that of a qualified reference standard of this compound using an external standard method.
Chemical Structures
-
Sofosbuvir: C₂₂H₂₉FN₃O₉P, M.W. 529.45 g/mol
-
This compound: (diastereoisomer of Sofosbuvir) C₂₀H₂₅FN₃O₉P, M.W. 501.40 g/mol , CAS: 1394157-34-6
Experimental Protocol
1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
-
Ultrasonic bath.
-
pH meter.
-
-
Chromatographic Column:
-
Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.
-
-
Chemicals and Reagents:
-
Sofosbuvir Reference Standard (RS).
-
This compound Reference Standard (RS).
-
Acetonitrile (B52724) (HPLC grade).
-
Trifluoroacetic acid (TFA) (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
2. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.1% Trifluoroacetic acid in water and acetonitrile in a 50:50 (v/v) ratio.
-
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound RS and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
-
Working Standard Solution of this compound: Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent to obtain a final concentration of approximately 10 µg/mL.
-
Sample Solution: Accurately weigh about 100 mg of the Sofosbuvir bulk drug sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This gives a sample concentration of approximately 1000 µg/mL.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.1% TFA in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 260 nm |
| Run Time | Approximately 10 minutes |
4. System Suitability
Before sample analysis, perform system suitability tests by injecting the Working Standard Solution of this compound in replicate (n=6). The acceptance criteria should be as follows:
-
Tailing factor for the this compound peak: Not more than 2.0.
-
Relative Standard Deviation (RSD) of the peak area for this compound: Not more than 2.0%.
-
Theoretical plates for the this compound peak: Not less than 2000.
5. Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Working Standard Solution of this compound and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the peaks of Sofosbuvir and this compound in the sample chromatogram based on their retention times relative to the standard.
6. Calculation
Calculate the percentage of this compound in the Sofosbuvir bulk drug sample using the following formula:
% Impurity N = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity N in the sample solution.
-
Area_Imp_Std = Average peak area of Impurity N in the working standard solution.
-
Conc_Std = Concentration of Impurity N in the working standard solution (µg/mL).
-
Conc_Sample = Concentration of the Sofosbuvir sample in the sample solution (µg/mL).
Data Presentation
The following table summarizes representative validation data for a similar HPLC method for Sofosbuvir and a related impurity.[1][2] This data demonstrates the expected performance of the method described.
| Parameter | Sofosbuvir | Sofosbuvir Impurity |
| Linearity Range | 160-480 µg/mL | 10-30 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.12 µg/mL |
| Limit of Quantification (LOQ) | 0.125 µg/mL | 0.375 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
Mandatory Visualization
Caption: Workflow for the quantification of this compound.
References
Stability-Indicating Assay Method for Sofosbuvir and its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for a stability-indicating assay method for Sofosbuvir and its impurities. The information is compiled from various validated studies and is intended to guide researchers in developing and implementing robust analytical methods for quality control and stability testing of Sofosbuvir.
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. It is crucial to monitor its stability and impurity profile to ensure its safety and efficacy. This application note details the forced degradation behavior of Sofosbuvir under various stress conditions and provides a validated analytical method for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.
Forced Degradation and Impurity Profile
Forced degradation studies, as per the International Council for Harmonisation (ICH) guidelines, are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[1] Sofosbuvir has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[2][3][4]
Under acidic conditions (e.g., 0.1N to 1N HCl at elevated temperatures), Sofosbuvir undergoes hydrolysis, leading to the formation of specific degradation products.[2][3][5] Similarly, in basic media (e.g., 0.1N to 0.5N NaOH), significant degradation is observed.[2][3] Oxidative stress, typically induced by hydrogen peroxide (H2O2), also results in the formation of degradation products, although to a lesser extent compared to acid and base hydrolysis.[2][3]
Several degradation products have been identified and characterized using techniques like LC-MS. For instance, under acidic and alkaline conditions, hydrolysis products with m/z values of 488 and 393.3 have been reported.[3][4] Another study identified an acid degradation impurity with a molecular weight of 416.08 and two base degradation impurities with molecular weights of 453.13 and 411.08.[2]
Quantitative Data Summary
The following tables summarize the typical chromatographic conditions and validation parameters for a stability-indicating UPLC/HPLC method for Sofosbuvir and its impurities.
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm) or equivalent C18 column[2] |
| Mobile Phase A | 0.1% Formic acid in water[2][3] |
| Mobile Phase B | Acetonitrile or Methanol[2][3] |
| Gradient/Isocratic | Gradient or Isocratic elution can be used. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient or controlled (e.g., 35°C)[6] |
| Detector | Photodiode Array (PDA) or UV detector[2] |
| Detection Wavelength | 260 nm or 236 nm[7][8] |
| Injection Volume | 10 µL |
Table 2: Method Validation Parameters
| Parameter | Typical Results |
| Linearity Range | 5.0 - 25.0 µg/mL for Sofosbuvir[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.27 µg/mL for Sofosbuvir[2] |
| Limit of Quantification (LOQ) | 0.83 µg/mL for Sofosbuvir[2] |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Robustness | The method should be robust to small, deliberate variations in method parameters. |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method (e.g., 5, 10, 15, 20, 25 µg/mL).[2]
-
Sample Solution (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of Sofosbuvir (e.g., 400 mg).
-
Transfer the powder to a volumetric flask and add a suitable solvent.
-
Sonicate for a specified time (e.g., 30 minutes) to ensure complete dissolution of the drug.[2]
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Studies
-
Acid Degradation:
-
Dissolve a known amount of Sofosbuvir (e.g., 200 mg) in a solution of 1N HCl.[2]
-
Reflux the solution at 80°C for a specified period (e.g., 10 hours).[2]
-
Cool the solution and neutralize it with an appropriate amount of NaOH solution.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Base Degradation:
-
Dissolve a known amount of Sofosbuvir (e.g., 200 mg) in a solution of 0.5N NaOH.[2]
-
Heat the solution at 60°C for a specified period (e.g., 24 hours).[2]
-
Cool the solution and neutralize it with an appropriate amount of HCl solution.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 21 days).[3]
-
After the exposure period, dissolve the sample in a suitable solvent and dilute it to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours).[2]
-
After exposure, dissolve the sample in a suitable solvent and dilute it to a known concentration for analysis.
-
Protocol 3: Chromatographic Analysis
-
Equilibrate the chromatographic system with the mobile phase until a stable baseline is obtained.
-
Perform a system suitability test by injecting replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is within the acceptable limits (typically < 2%).
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the sample solutions and the stressed samples for analysis.
-
Identify and quantify the impurities based on their retention times relative to the main peak of Sofosbuvir.
Visualizations
Caption: Experimental workflow for the stability-indicating assay of Sofosbuvir.
Caption: Degradation pathways of Sofosbuvir under different stress conditions.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Sofosbuvir Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As with any pharmaceutical product, ensuring the purity and safety of Sofosbuvir is paramount. This involves the identification and quantification of any impurities that may be present in the drug substance or arise during its formulation and storage. This document provides detailed application notes and protocols for the sample preparation techniques essential for the robust analysis of Sofosbuvir impurities, primarily through stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods.[1][2][3]
The protocols outlined below are compiled from various validated methods and are intended to serve as a comprehensive guide for researchers in the field.[1][4][5] These procedures are critical for forced degradation studies, which are integral to the development and validation of stability-indicating analytical methods as per the International Council for Harmonisation (ICH) guidelines.[1][6]
General Sample Preparation Workflow
The general workflow for preparing Sofosbuvir samples for impurity analysis involves several key steps, from initial sample weighing and dissolution to forced degradation (if required) and final dilution before chromatographic analysis.
Caption: General workflow for Sofosbuvir sample preparation.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions from Bulk Drug and Tablets
This protocol details the preparation of Sofosbuvir solutions for the analysis of existing impurities without forced degradation.
Materials:
-
Sofosbuvir reference standard
-
Sofosbuvir tablets
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diluent (Mobile phase or a specified mixture, e.g., Methanol:Water 50:50 v/v)[1][4]
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Analytical balance
-
Mortar and pestle
Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask.[4] Add approximately 50 mL of methanol, sonicate for 20 minutes to dissolve, and then dilute to the mark with methanol.[4]
-
Working Standard Solution (e.g., 50 µg/mL): Further dilute the stock solution with the chosen diluent to achieve the desired final concentration for analysis.[4] For instance, pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and make up the volume with the diluent.[4]
Sample Solution Preparation (from Tablets):
-
Weigh and powder at least ten Sofosbuvir tablets to determine the average tablet weight.[1]
-
Accurately weigh a quantity of the powdered tablets equivalent to a specific amount of Sofosbuvir (e.g., 400 mg) and transfer it to a volumetric flask (e.g., 200 mL).[1][8]
-
Add a significant volume of the diluent (e.g., 150 mL), and shake the flask for about 1 hour on a rotary shaker.[1]
-
Sonicate the solution for approximately 30 minutes to ensure complete dissolution of the drug.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.[1]
-
Filter the solution through a 0.45 µm Nylon-66 or PVDF syringe filter.[1][7]
-
Perform a final dilution to achieve a concentration similar to the working standard solution. For example, transfer 1.5 mL of the filtered solution to a 200 mL volumetric flask and dilute to volume with the mobile phase to get a final concentration of around 15 µg/mL.[1]
Protocol 2: Sample Preparation for Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method.[6] The following protocols describe how to subject Sofosbuvir to various stress conditions. A stock solution of Sofosbuvir (e.g., 1000 µg/mL in methanol) is typically prepared first.[4]
2.1 Acid Hydrolysis:
-
Transfer a known amount of Sofosbuvir (e.g., 200 mg) into a flask.[1]
-
Add 5 mL of 1 N HCl and reflux the solution at 80°C for 10 hours.[1]
-
Alternatively, for milder conditions, reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[4]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH or ammonium (B1175870) bicarbonate solution).[1][4]
-
The neutralized solution can then be lyophilized or evaporated to obtain a solid, which is then redissolved in the mobile phase.[1]
-
Finally, dilute the solution with the mobile phase to achieve the target concentration (e.g., 50 µg/mL) for analysis.[4]
2.2 Base Hydrolysis:
-
Transfer a known amount of Sofosbuvir (e.g., 200 mg) into a flask.[1]
-
Add 5 mL of 0.5 N NaOH and keep the solution at 60°C for 24 hours.[1]
-
Alternatively, for milder conditions, reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[4]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate acid (e.g., 0.1 N HCl).[1][4]
-
The solution can be evaporated to get a solid residue, which is then redissolved.[1]
-
Dilute the resulting solution with the mobile phase to the desired final concentration for injection.[4]
2.3 Oxidative Degradation:
-
Dissolve a known amount of Sofosbuvir (e.g., 200 mg) in 5 mL of 30% H₂O₂.[1]
-
Heat the solution at 80°C for two days.[1]
-
Alternatively, expose the Sofosbuvir solution to 3% H₂O₂ at room temperature for 7 days.[4]
-
To remove excess hydrogen peroxide, the solution can be heated in a boiling water bath for 10 minutes.[4]
-
After cooling, evaporate the solution to get a solid.[1]
-
Reconstitute the residue in the mobile phase and dilute to the final analytical concentration.[1][4]
2.4 Thermal Degradation:
-
Expose a stock solution of Sofosbuvir (e.g., 1000 µg/mL) to a temperature of 50°C for 21 days.[4]
-
Alternatively, expose the solid drug powder to dry heat.
-
After the exposure period, dilute the solution with the mobile phase to the final concentration for analysis.[4]
2.5 Photolytic Degradation:
-
Expose a stock solution of Sofosbuvir (e.g., 1000 µg/mL) to direct sunlight for 21 days.[4]
-
Alternatively, expose the solid drug substance to UV light at 254 nm for 24 hours.[1]
-
After exposure, dilute the solution as required with the mobile phase before injection.[4]
Sofosbuvir Degradation Pathway and Impurity Relationship
The analysis of forced degradation samples helps in identifying potential impurities that can form under various stress conditions. This information is crucial for understanding the stability of the drug and for the development of stability-indicating methods.
Caption: Sofosbuvir degradation under stress conditions.
Quantitative Data Summary
The following tables summarize typical validation parameters for analytical methods used in Sofosbuvir impurity analysis. These values are indicative and may vary based on the specific method and instrumentation used.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Sofosbuvir | 5 - 25 | 0.999 | [1] |
| Sofosbuvir | 10 - 50 | 0.999 | [9] |
| Sofosbuvir | 160 - 480 | >0.99 | [10] |
| Phosphoryl Impurity | 10 - 30 | >0.99 | [10] |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Sofosbuvir | 0.27 | 0.83 | [1] |
| Sofosbuvir | 0.5764 | 1.7468 | [9][11] |
| Sofosbuvir | 0.04 (as % of 400 µg/mL) | 0.125 (as % of 400 µg/mL) | [10] |
| Phosphoryl Impurity | 0.12 (as % of 400 µg/mL) | 0.375 (as % of 400 µg/mL) | [10] |
Table 3: Accuracy (Recovery %)
| Concentration Spiked | Recovery (%) | % RSD | Reference |
| 50% | 99.62 | < 2% | [1] |
| 100% | 99.73 | < 2% | [1] |
| 150% | 99.65 | < 2% | [1] |
Table 4: Precision (% RSD)
| Precision Type | Sofosbuvir (% RSD) | Impurity (% RSD) | Reference |
| Repeatability | < 2% | < 2% | [11] |
| Intermediate Precision | < 2% | < 2% | [11] |
| System Precision | 1.741 | 0.043 | [10] |
Conclusion
The sample preparation techniques detailed in these application notes are fundamental for the accurate and reliable analysis of Sofosbuvir impurities. Proper execution of these protocols, especially in the context of forced degradation studies, is essential for developing and validating robust, stability-indicating analytical methods. The provided workflows, protocols, and quantitative data serve as a valuable resource for scientists and professionals engaged in the quality control and development of Sofosbuvir-containing pharmaceuticals.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. jmpas.com [jmpas.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Separation of Sofosbuvir and Its Diastereomeric Impurity N by Chiral Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its purity is critical to ensure therapeutic efficacy and patient safety. During the synthesis of Sofosbuvir, various impurities can be generated, including diastereomers. One such critical impurity is designated as Sofosbuvir impurity N, a diastereoisomer of the active pharmaceutical ingredient (API). Due to their similar physicochemical properties, the separation of diastereomers presents a significant analytical challenge. This application note details a chiral Supercritical Fluid Chromatography (SFC) method for the effective separation of Sofosbuvir from its diastereomeric impurity N.
Analytical Challenge
The primary challenge in the quality control of Sofosbuvir is the accurate quantification of its diastereomeric impurities. Standard reversed-phase HPLC methods are often insufficient to resolve these closely related compounds. Chiral chromatography, particularly SFC, offers a powerful alternative due to its high efficiency, speed, and unique selectivity, making it well-suited for the separation of stereoisomers.
Experimental Protocol: Chiral SFC Method
This method is adapted from established procedures for the separation of Sofosbuvir diastereomers.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, a UV detector, and a column oven.
Chromatographic Conditions:
| Parameter | Analytical Separation | Preparative Separation |
| Column | Chiralpak AS-H, 250 x 4.6 mm, 5 µm | Chiralpak AS-H, 250 x 20 mm, 5 µm |
| Mobile Phase | Supercritical CO2 and a modifier (e.g., Methanol or Ethanol) | Supercritical CO2 and a modifier (e.g., Methanol or Ethanol) |
| Flow Rate | 3.0 mL/min | 60 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) | Ambient |
| Detection | UV at 220 nm | UV at 220 nm |
| Back Pressure | 100-150 bar | 100-150 bar |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Sofosbuvir and this compound reference standards in a suitable solvent (e.g., Methanol) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the test sample containing Sofosbuvir by dissolving it in the same solvent to a similar concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of Sofosbuvir and its diastereomeric impurity N based on the described SFC method.
| Compound | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Sofosbuvir (SP Isomer) | ~ 4.5 | > 1.5 | 0.9 - 1.5 |
| Impurity N (RP Isomer) | ~ 5.8 | - | 0.9 - 1.5 |
Note: Retention times are approximate and may vary depending on the specific SFC system, column batch, and precise mobile phase composition. The resolution between the two peaks should be greater than 1.5 for baseline separation.
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of Sofosbuvir and the identification of impurity N.
Conclusion
The described chiral SFC method provides a robust and efficient protocol for the separation of Sofosbuvir from its diastereomeric impurity N. This application note offers a detailed framework for researchers, scientists, and drug development professionals to implement this method for routine quality control, stability studies, and formulation development of Sofosbuvir. The high resolution and speed of SFC make it a superior technique for ensuring the stereochemical purity of this critical antiviral drug.
Selecting the Optimal C18 Column for Sofosbuvir Impurity Analysis: An Application Guide
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog prodrug, it inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][2] Ensuring the purity and safety of the Sofosbuvir drug product is of paramount importance, necessitating robust analytical methods for the detection and quantification of process-related impurities and degradation products. The selection of an appropriate reversed-phase C18 column is a critical first step in developing a sensitive, specific, and reliable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method for this purpose.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of a C18 column for the analysis of Sofosbuvir and its impurities. We present a comparative summary of various C18 columns and chromatographic conditions reported in the literature, alongside a detailed experimental protocol for a stability-indicating method.
Logical Workflow for C18 Column Selection
A systematic approach is crucial for selecting the most suitable C18 column for Sofosbuvir impurity analysis. The following diagram illustrates a logical workflow to guide this process.
Caption: A logical workflow for the systematic selection of a C18 column for Sofosbuvir impurity analysis.
Data Presentation: Comparison of C18 Columns for Sofosbuvir Impurity Analysis
The following table summarizes the chromatographic conditions and performance of various C18 columns used for the analysis of Sofosbuvir and its impurities, as reported in the scientific literature. This data provides a valuable starting point for method development.
| C18 Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Retention Times (min) | Reference |
| Agilent Eclipse XDB-C18 | 4.6 x 250 mm, 5 µm | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v) | 1.0 | 260 | Sofosbuvir: 3.674, Phosphoryl Impurity: 5.704 | [3] |
| Waters X-Bridge BEH C18 | 4.6 x 100 mm, 2.5 µm | Gradient: 0.1% Formic acid in Water and Acetonitrile | 0.6 | 260 | Not specified | [4] |
| Kromasil 100 C18 | 4.6 x 250 mm, 5 µm | Gradient: Buffer (pH not specified):Acetonitrile and other organic modifiers | 1.0 | 263 | Sofosbuvir: 54.28 | [5] |
| Inertsil C18 | 4.6 x 250mm, 5.0µm | Acetonitrile: 0.1% Orthophosphoric acid (pH 3) (70:30 v/v) | 1.5 | 260 | Not specified | |
| Phenomenex Luna C18 | 4.6 x 150mm, 5µm | Acetonitrile:Methanol (B129727):Water (50:30:20 v/v/v) | 1.0 | 260 | Sofosbuvir: 2.1 | [6] |
Experimental Protocols
This section provides a detailed protocol for a stability-indicating RP-HPLC method adapted from the literature for the analysis of Sofosbuvir and its process-related "Phosphoryl" impurity (diastereomer).[3]
Materials and Reagents
-
Sofosbuvir Reference Standard
-
Sofosbuvir Phosphoryl Impurity Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
Instrumentation
-
HPLC system with a UV detector
-
Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent
Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid in Water and Acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and its Phosphoryl impurity reference standards in methanol to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or powdered tablets in methanol to obtain a target concentration of Sofosbuvir.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor for the Sofosbuvir peak (should be ≤ 2.0).
-
Theoretical plates for the Sofosbuvir peak (should be > 2000).
-
Resolution between the Sofosbuvir and Phosphoryl impurity peaks (should be ≥ 1.5).
-
Relative Standard Deviation (RSD) for replicate injections of the standard solution (should be ≤ 2.0%).
Conclusion
The selection of an appropriate C18 column is a critical factor in the successful development of a robust and reliable analytical method for Sofosbuvir impurity profiling. This application note has provided a comparative overview of various C18 columns and their performance, along with a detailed experimental protocol for a stability-indicating HPLC method. The provided workflow diagram offers a systematic approach to column selection, from initial information gathering to final method optimization. By carefully considering the impurity profile of Sofosbuvir, particularly the presence of diastereomeric impurities, and systematically screening a range of C18 columns with different properties, researchers can develop highly effective methods to ensure the quality and safety of this important antiviral drug.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. d-nb.info [d-nb.info]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3][4] It is a nucleotide analog that acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, preventing viral replication.[4][5] The chemical name for Sofosbuvir is Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate.[2][3] The purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. Therefore, a robust analytical method is required to separate and quantify Sofosbuvir from its process-related impurities and degradation products. This application note details a gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Sofosbuvir and its related compounds.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of Sofosbuvir and its related compounds.
Experimental Protocols
1. Materials and Reagents
-
Sofosbuvir reference standard and related compound standards were obtained from a reliable source.[2]
-
Acetonitrile (B52724) (HPLC grade)[2][3][6]
-
Orthophosphoric acid (OPA) or Formic acid (AR grade)[2][3][6][7]
-
Phosphate buffer[9]
2. Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a quaternary gradient pump, autosampler, column oven, and a UV-Visible or photodiode array (PDA) detector was used.[3][8] Data acquisition and processing were performed using appropriate chromatography software.
3. Chromatographic Conditions
The following chromatographic conditions are a synthesis of various reported methods for the analysis of Sofosbuvir and its related compounds.
| Parameter | Recommended Conditions |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2][10] |
| Mobile Phase A | 0.1% Orthophosphoric acid or 0.1% Formic acid in water.[3][6] |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile and Methanol.[8][10] |
| Flow Rate | 0.7 - 1.5 mL/min[2][3] |
| Column Temperature | Ambient or 25-30°C[10] |
| Detection Wavelength | 260 nm or 263 nm[1][2][3][10] |
| Injection Volume | 10 - 20 µL[2][10] |
4. Proposed Gradient Elution Program
This gradient program is designed to provide optimal separation of Sofosbuvir from its potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 40 | 60 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
| 42 | 95 | 5 |
| 50 | 95 | 5 |
5. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.[6]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
Related Compounds Stock Solution: Prepare a stock solution containing a mixture of known Sofosbuvir related compounds in the diluent.
-
Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for analysis (e.g., 100 µg/mL for Sofosbuvir and appropriate levels for impurities).
-
Sample Solution: Accurately weigh and dissolve the sample containing Sofosbuvir in the diluent to obtain a concentration within the linear range of the method.
6. System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. A system suitability solution (a diluted standard solution of Sofosbuvir and its related compounds) should be injected to evaluate the system's performance. The acceptance criteria for system suitability parameters are presented below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution between critical pairs | > 1.5 |
| % RSD for replicate injections | ≤ 2.0% |
7. Data Presentation: Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated HPLC method for Sofosbuvir, based on a review of published data.
| Analyte | Retention Time (min) (Approximate) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | 2.37 - 54.28[3][10] | 20 - 500[1][3] | 0.01% - 0.5355[2][11] | 0.50% - 1.6228[2][11] |
| Sofosbuvir Impurity (Phosphoryl) | 5.704[11] | 10 - 30[11] | 0.03%[11] | 1.50%[11] |
| Methyl Ester Impurity | 36.31[10] | 0.5 - 7.5[10] | 0.1[10] | 0.5[10] |
| Ethyl Ester Impurity | 43.77[10] | 0.5 - 7.5[10] | 0.1[10] | 0.5[10] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][12][13] Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[12] The developed gradient method should be capable of separating the degradation products from the main Sofosbuvir peak.
The proposed gradient RP-HPLC method provides a robust and reliable approach for the separation and quantification of Sofosbuvir and its related compounds. The detailed protocol and chromatographic conditions can be adapted and validated in any quality control laboratory for routine analysis of Sofosbuvir in bulk drug and pharmaceutical formulations. The method is stability-indicating, making it suitable for the analysis of samples from stability studies.
References
- 1. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. daicelpharmastandards.com [daicelpharmastandards.com]
- 6. impactfactor.org [impactfactor.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. d-nb.info [d-nb.info]
- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 13. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting peak tailing in Sofosbuvir HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Sofosbuvir, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing refers to an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] A tailing factor greater than 1.2 is generally considered indicative of significant tailing.[3]
Q2: Why is peak tailing a problem in Sofosbuvir analysis?
A2: Peak tailing can compromise the accuracy and reproducibility of quantification.[1] It can lead to decreased resolution between adjacent peaks and make accurate integration of the peak area challenging, potentially leading to erroneous results.[2][4]
Q3: What are the common causes of peak tailing for a basic compound like Sofosbuvir?
A3: For basic compounds such as Sofosbuvir, peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[5][6] The primary causes include:
-
Silanol (B1196071) Interactions: Interaction of the basic Sofosbuvir molecule with acidic residual silanol groups on the surface of the silica-based column packing.[1][5][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Sofosbuvir (around 9.3), it can lead to inconsistent ionization and peak shape distortion.[1][8][9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[7][11]
-
Extra-column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, can cause peak dispersion.[1][11]
-
Column Contamination or Degradation: Accumulation of sample matrix components or physical damage to the column bed can lead to poor peak shapes.[2][11]
Troubleshooting Guide for Peak Tailing in Sofosbuvir Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment & System Check
Question: All peaks in my chromatogram are tailing. What should I check first?
If all peaks are tailing, the issue is likely systemic rather than specific to the analyte chemistry.
-
Check for Extra-Column Volume:
-
Inspect the Column Inlet:
-
A partially blocked inlet frit can distort the sample flow and cause tailing for all peaks.[4] Consider reversing and flushing the column or replacing the frit if necessary.
-
A void or channel in the column packing can also lead to this issue.[2][12] Replacing the column is often the solution in this case.[2]
-
Step 2: Method and Mobile Phase Optimization
Question: Only the Sofosbuvir peak is tailing. What aspects of my method should I investigate?
When only the analyte of interest shows peak tailing, the cause is likely related to chemical interactions within the column.
-
Evaluate Mobile Phase pH:
-
Sofosbuvir is a basic compound. To minimize interactions with residual silanols, it is recommended to work at a low pH (typically between 2 and 4).[5][13] This ensures the silanol groups are not ionized.
-
Several established methods for Sofosbuvir use a mobile phase with a pH around 2.4 to 3.[14][15]
-
-
Optimize Buffer Concentration and Type:
-
Using a buffer (e.g., phosphate (B84403) or acetate) at a sufficient concentration (typically 10-50 mM) can help maintain a stable pH and mask silanol interactions.[2][3][12]
-
-
Consider Mobile Phase Additives:
-
Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to block the active silanol sites and improve the peak shape of basic analytes.[7][12] However, modern, high-purity silica (B1680970) columns often make this less necessary.[12]
-
Step 3: Column Selection and Sample Preparation
Question: I've optimized my mobile phase, but the peak tailing persists. What else can I do?
-
Use an Appropriate Column:
-
For basic compounds like Sofosbuvir, using an end-capped or base-deactivated column is highly recommended.[1][12] These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.
-
Columns with high-purity silica also minimize interactions with trace metal contaminants that can contribute to tailing.[12][13]
-
-
Review Sample Preparation:
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the mobile phase.[3][11] Dissolving the sample in the mobile phase itself is a good practice.[7]
-
Sample Concentration: High sample concentrations can lead to column overload.[7][11] Try diluting the sample to see if the peak shape improves.[2][3]
-
Sample Clean-up: Complex sample matrices can introduce contaminants that may interact with the column.[3] Employing a sample clean-up technique like Solid Phase Extraction (SPE) can be beneficial.[1]
-
Experimental Protocols
Protocol 1: General HPLC Method for Sofosbuvir Analysis
This is a representative method based on published literature.[9][14][15][16]
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% orthophosphoric acid or 0.1% trifluoroacetic acid) with the pH adjusted to between 2.4 and 3.0. The ratio of organic to aqueous phase will depend on the desired retention time.
-
Flow Rate: 0.7 - 1.5 mL/min
-
Detection Wavelength: 260 nm or 269 nm
-
Injection Volume: 10 - 20 µL
-
Temperature: Ambient
Quantitative Data Summary
The following table summarizes typical parameters from validated HPLC methods for Sofosbuvir.
| Parameter | Method 1[14] | Method 2[15] | Method 3[9] |
| Column | C18 | Inertsil C18 (250x4.6mm, 5µm) | XTerra RP18 (150x4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (pH 2.4 with orthophosphoric acid) | Acetonitrile:0.1% OPA (70:30 v/v), pH 3 | Methanol:0.1% TFA in Water (58:42 v/v) |
| Flow Rate | 0.7 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection λ | 260 nm | 260 nm | 269 nm |
| Retention Time | Not Specified | 2.144 min | 3.44 min |
| Linearity Range | 20 - 100 µg/mL | 100 - 600 µg/mL | 80 - 240 µg/mL |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing in Sofosbuvir HPLC analysis.
Caption: Troubleshooting workflow for peak tailing.
This guide should serve as a valuable resource for researchers and scientists to effectively troubleshoot and resolve peak tailing issues during the HPLC analysis of Sofosbuvir.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. support.waters.com [support.waters.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. bfopcu.eg.net [bfopcu.eg.net]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-elution of Sofosbuvir and its diastereomeric impurities
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sofosbuvir. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resolving the co-elution of Sofosbuvir and its diastereomeric impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary diastereomeric impurities of Sofosbuvir?
A1: Sofosbuvir is a phosphoramidate (B1195095) prodrug with two chiral centers, one on the phosphorus atom and another on the L-alanine moiety. During synthesis, diastereomers can form. The most common diastereomeric impurity is the (R)-phosphorus, D-alanine isomer, while the active pharmaceutical ingredient (API) is the (S)-phosphorus, L-alanine isomer.
Q2: Why is the separation of Sofosbuvir's diastereomers challenging?
A2: Diastereomers possess very similar physicochemical properties, including polarity, solubility, and molecular weight. This results in nearly identical retention behavior on standard achiral stationary phases, leading to co-elution. Specialized chiral stationary phases (CSPs) are required to exploit the subtle stereochemical differences for successful separation.
Q3: Which chromatographic technique is most effective for separating Sofosbuvir's diastereomers?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation of Sofosbuvir's diastereomers. Specifically, normal-phase chromatography utilizing polysaccharide-based chiral stationary phases has shown great success in resolving stereoisomers of nucleoside phosphoramidates.
Q4: What type of HPLC column is recommended for this separation?
A4: Polysaccharide-based chiral stationary phases are the industry standard for this type of separation. Columns with amylose (B160209) or cellulose (B213188) derivatives as the chiral selector are highly recommended. Specifically, columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent selectivity for phosphoramidate diastereomers.
Troubleshooting Guides
Problem 1: Complete Co-elution of Diastereomers
You are observing a single, symmetrical peak for Sofosbuvir and its diastereomeric impurity, indicating a complete lack of resolution.
Workflow for Resolving Co-elution:
Caption: Workflow for troubleshooting complete co-elution.
Detailed Steps:
-
Verify Column Chemistry: Ensure you are using a suitable chiral stationary phase. Standard C18 or other achiral columns will not resolve these diastereomers.
-
Mobile Phase Optimization:
-
Solvent Ratio: The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol) is critical. Start with a common ratio like 90:10 (n-hexane:isopropanol) and systematically vary the alcohol percentage. A lower alcohol content generally increases retention and may improve resolution.
-
Alcohol Modifier: Switching between isopropanol (IPA) and ethanol (B145695) (EtOH) can significantly alter selectivity.
-
-
Incorporate Additives: Mobile phase additives can enhance chiral recognition.
-
For basic compounds, a small amount of a basic additive like diethylamine (B46881) (DEA) (typically 0.1%) can improve peak shape and resolution.
-
For acidic impurities or to explore different selectivities, an acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) can be tested.
-
-
Temperature Adjustment: Column temperature affects the thermodynamics of the chiral recognition process. Experiment with temperatures between 20°C and 40°C. Lower temperatures often enhance resolution but may increase analysis time and backpressure.
Problem 2: Poor Resolution (Rs < 1.5) and Peak Tailing
You can see a shoulder or two closely eluting peaks, but the resolution is insufficient for accurate quantification, and the peaks may be asymmetrical.
Troubleshooting Poor Resolution and Tailing:
Caption: Strategy for improving poor resolution and peak tailing.
Detailed Steps:
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) can increase the interaction time between the analytes and the chiral stationary phase, often leading to better resolution.
-
Optimize Additive Concentration: The concentration of additives like DEA or TFA can impact both resolution and peak shape. Systematically evaluate concentrations in the range of 0.05% to 0.2%.
-
Fine-Tune Mobile Phase Composition: Make small, incremental changes to the alcohol content in the mobile phase (e.g., in 1% steps). This can help to find the "sweet spot" for optimal resolution.
-
Assess Column Health: Peak tailing can be a sign of column contamination or degradation. If the column has been used extensively, especially with aggressive mobile phases, its performance may decline. Consider flushing the column with a stronger solvent (if compatible with the stationary phase) or replacing it.
Experimental Protocols
Recommended Starting Method for Chiral Separation of Sofosbuvir Diastereomers
This protocol is a robust starting point for achieving the separation of Sofosbuvir and its diastereomeric impurities.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL |
Expected Results:
The following table presents expected retention times and resolution based on separations of structurally similar phosphoramidate nucleotide analogues. Actual values may vary depending on the specific system and conditions.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| Sofosbuvir ((S)p-L-Ala) | ~ 12.5 | - |
| Diastereomeric Impurity ((R)p-D-Ala) | ~ 14.2 | > 1.8 |
Method Validation Parameters:
For quantitative analysis, the method should be validated according to ICH guidelines. Key parameters to assess include:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank at the retention times of the analytes. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Logical Relationship for Method Development:
Caption: Logical workflow for chiral method development and validation.
Technical Support Center: Optimizing Mobile Phase pH for Sofosbuvir Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC/UPLC separation of Sofosbuvir and its impurities. The focus is on the critical role of mobile phase pH in achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH a critical parameter in the separation of Sofosbuvir and its impurities?
A1: Mobile phase pH is crucial because both Sofosbuvir and its degradation impurities are ionizable compounds. Their charge state, and therefore their hydrophobicity and interaction with the reversed-phase column, is highly dependent on the pH of the mobile phase. Sofosbuvir has a pKa of approximately 9.3, indicating it is a basic compound.[1][2][3] Its primary degradation products, formed under acidic and basic stress conditions, contain acidic functional groups like carboxylic acids and phosphate (B84403) moieties.[3][4] By adjusting the mobile phase pH, you can control the ionization of these compounds to manipulate their retention times and improve resolution.
Q2: What is the general rule for selecting a starting pH for a separation method for Sofosbuvir?
A2: A good starting point for method development is to use a mobile phase pH that is at least 2 pH units away from the pKa of the analytes. For Sofosbuvir (pKa ≈ 9.3), this means working at a pH below 7.3 or above 11.3 (column stability permitting). Most methods for Sofosbuvir and its impurities utilize an acidic pH, typically in the range of 2.5 to 5.0.[5][6][7] At these low pH values, Sofosbuvir is protonated and more polar, which can help in achieving good peak shapes by minimizing interactions with residual silanols on the silica-based stationary phase.
Q3: How do the pKa values of the main impurities influence the choice of mobile phase pH?
A3: The pKa values of the impurities are critical for achieving selectivity. For instance, a common basic degradation impurity of Sofosbuvir is a carboxylic acid, which will have a pKa in the range of 4-5. An acidic degradation product contains a phosphate group, which will have multiple pKa values, with the first one typically around 2. To achieve good separation between Sofosbuvir and these acidic impurities, selecting a pH between the pKa of the impurities and the pKa of Sofosbuvir is often effective. For example, at a pH of 3, the carboxylic acid impurity would be largely protonated (less polar), while Sofosbuvir would be fully protonated (more polar), leading to different retention behaviors.
Q4: Can I use a gradient of pH during my HPLC run?
A4: While possible with specialized equipment, pH gradients are not commonly used in routine HPLC analysis due to the difficulty in achieving reproducible results and the potential for long column equilibration times. It is generally more practical to perform a "pH scouting" experiment where you analyze your sample at several different isocratic pH values to determine the optimal pH for your separation.
Troubleshooting Guide
| Problem | Possible Cause Related to Mobile Phase pH | Suggested Solution |
| Poor Peak Shape (Tailing) for Sofosbuvir | Interaction of the basic Sofosbuvir molecule with acidic silanol (B1196071) groups on the column stationary phase. This is more pronounced at mid-range pH where silanols are ionized. | Lower the mobile phase pH to below 4. This will protonate the silanol groups, minimizing secondary interactions. |
| Poor Resolution Between Sofosbuvir and an Impurity | The pH of the mobile phase is not optimal for differentiating the ionization states of the two compounds. | Perform a pH scouting study. Analyze the sample at a few different pH values (e.g., 3.0, 4.5, 6.0) to see how the selectivity changes. Choose the pH that provides the best resolution. |
| Shifting Retention Times | The mobile phase is not adequately buffered, leading to small changes in pH that affect the retention of ionizable compounds. | Ensure your mobile phase contains an appropriate buffer at a suitable concentration (typically 10-25 mM). The buffering agent should have a pKa within +/- 1 pH unit of your target mobile phase pH. |
| Co-elution of Impurities | The chosen pH results in similar charge states and hydrophobicities for two or more impurities. | Adjusting the pH can alter the relative retention of the impurities. Even a small change of 0.5 pH units can significantly impact selectivity for ionizable compounds. |
| Split Peaks | The mobile phase pH is too close to the pKa of an analyte, causing it to exist in both ionized and non-ionized forms during the chromatographic run. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte causing the split peak. |
Data Presentation
The following tables summarize data from various published methods, illustrating the effect of mobile phase pH on the retention of Sofosbuvir.
Table 1: HPLC Method Parameters at Different Mobile Phase pH
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 10mM Ammonium Acetate | 0.1 M Potassium Dihydrogen Phosphate |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| pH | ~2.0 | 5.0 | 4.5 |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm | Sunfire™ C18, 4.6 x 150 mm, 5 µm | Spursil C18, 4.6 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min | Gradient | 1.0 mL/min |
| Detection | 260 nm | MS/MS | 240 nm |
| Reference | [8] | [5] | [7] |
Table 2: Reported Retention Times (RT) for Sofosbuvir at Different pH
| Method | Mobile Phase pH | Retention Time (min) |
| Method 1 | ~2.0 | 3.674[8] |
| Method 3 | 4.5 | Not explicitly stated for Sofosbuvir alone |
| Published Method | 3.0 | 2.37[6] |
Note: Direct comparison of retention times across different methods can be challenging due to variations in column chemistry, organic modifier, and gradient conditions. However, the data illustrates that acidic pH is commonly employed.
Experimental Protocols
Protocol 1: pH Scouting for Method Development
This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of Sofosbuvir and its impurities.
-
Prepare Stock Solutions:
-
Prepare a stock solution of your Sofosbuvir sample containing the impurities of interest in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
-
Prepare Mobile Phases:
-
Prepare three different aqueous mobile phases with varying pH values. It is recommended to use buffers with pKa values close to the target pH.
-
pH 3.0: 10 mM Potassium Phosphate Monobasic, adjust pH with phosphoric acid.
-
pH 4.5: 10 mM Ammonium Acetate, adjust pH with acetic acid.
-
pH 6.0: 10 mM Potassium Phosphate Monobasic, adjust pH with potassium hydroxide.
-
-
Filter all aqueous mobile phases through a 0.45 µm filter.
-
The organic mobile phase will be Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A generic gradient can be used for initial screening (e.g., 5-95% Acetonitrile over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Execution:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes.
-
Inject the sample and run the gradient for each of the three pH conditions.
-
Ensure the column is thoroughly flushed and re-equilibrated when changing between different pH mobile phases.
-
-
Data Analysis:
-
Compare the chromatograms obtained at the different pH values.
-
Evaluate the resolution between Sofosbuvir and its impurities.
-
Assess the peak shape of all analytes.
-
Select the pH that provides the best overall separation and peak shape for further optimization.
-
Visualizations
Caption: Workflow for pH scouting experiment.
Caption: Troubleshooting logic for peak tailing.
References
- 1. bfopcu.eg.net [bfopcu.eg.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [file.scirp.org]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Strategies to improve peak shape for Sofosbuvir impurities
Welcome to the technical support center for the analysis of Sofosbuvir and its impurities. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal peak shape during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Sofosbuvir and its impurities in reversed-phase HPLC?
Poor peak shape, particularly peak tailing, is a frequent issue in the analysis of Sofosbuvir, which is a basic compound. The primary causes include:
-
Secondary Interactions: Interaction between the basic functional groups of Sofosbuvir and its impurities with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. This is a major contributor to peak tailing.[1][2]
-
Column Overload: Injecting too much sample onto the column can lead to broadened, asymmetrical peaks.[1][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analytes and the stationary phase, significantly impacting peak shape.[2][4]
-
Dead Volume: Excessive volume in the HPLC system outside of the column can cause band broadening and peak tailing.[1]
-
Column Contamination and Voids: Blockages or the formation of voids at the column inlet can distort peak shape.[1]
Q2: How does the mobile phase pH affect the peak shape of Sofosbuvir?
Sofosbuvir has a pKa value of 9.38, indicating it is a basic compound.[5] The pH of the mobile phase influences the ionization of Sofosbuvir and the residual silanol groups on the column packing material.
-
At low pH (around 2-3): The silanol groups are protonated and thus neutralized, minimizing their ability to interact with the protonated basic analyte. This typically results in improved peak symmetry.[1][2][4]
-
At intermediate pH: A mobile phase pH close to the pKa of the analyte can lead to the presence of both ionized and non-ionized forms, potentially causing peak splitting or broadening.
-
At high pH (around 10): For weakly basic compounds, a high pH can neutralize the analyte itself, reducing interactions with silanol groups. However, this approach is not suitable for strongly basic compounds and requires columns stable at high pH.[4]
Q3: What type of HPLC column is recommended for the analysis of Sofosbuvir and its impurities?
For analyzing basic compounds like Sofosbuvir, it is advisable to use modern, high-purity silica (B1680970) columns that are end-capped.[1][2] End-capping involves chemically bonding a small silane (B1218182) molecule to the residual silanol groups, effectively shielding them and preventing interactions with basic analytes. Base-deactivated silica (BDS) columns are also specifically designed for this purpose.[1] Columns with hybrid packing materials (organo-silica) can also offer improved pH stability and reduced silanol activity.[2][3]
Q4: Can mobile phase additives improve the peak shape of Sofosbuvir impurities?
Yes, mobile phase additives are commonly used to enhance peak shape.
-
Acidic Modifiers: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can lower the pH to around 2-3, effectively neutralizing silanol groups and improving peak symmetry for basic compounds.[4][6][7]
-
Basic Modifiers: For some applications, adding a basic modifier like triethylamine (B128534) (TEA) can help to saturate the active silanol sites on the stationary phase, reducing their interaction with the basic analyte.[8][9] However, TEA can be persistent in the HPLC system.[8]
Troubleshooting Guide
This guide provides systematic approaches to resolving common peak shape issues encountered during the analysis of Sofosbuvir and its impurities.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting peak tailing.
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Initial Assessment: Prepare the mobile phase as per the existing method and inject a standard solution of Sofosbuvir. Note the tailing factor of the main peak.
-
Mobile Phase A Preparation (Aqueous): Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) or formic acid in HPLC-grade water. Filter and degas the solution.
-
Mobile Phase B Preparation (Organic): Use HPLC-grade acetonitrile (B52724) or methanol (B129727).
-
Gradient Elution: Start with a gradient that allows for the elution of Sofosbuvir and its impurities. A typical starting point could be a gradient of 5% to 95% Mobile Phase B over 20-30 minutes.
-
pH Adjustment and Analysis:
-
Run the analysis using the acidified mobile phase.
-
Compare the peak shape and tailing factor to the initial assessment. A significant improvement is expected.
-
-
Further Optimization (if needed): If tailing persists, consider using a different acidic modifier or slightly adjusting the concentration (e.g., from 0.05% to 0.2%).
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample.
| Parameter | Initial Condition (Example) | Optimized Condition (Example) |
| Mobile Phase A | Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Column | Standard C18 | End-capped C18 |
| Expected Tailing Factor | > 1.5 | < 1.2 |
Issue 2: Poor Resolution of Diastereomeric Impurities
Sofosbuvir has multiple chiral centers, leading to the potential for diastereomeric impurities that can be challenging to separate.
Strategies for Improving Resolution:
-
Column Selection: Chiral stationary phases (CSPs) are often necessary for the separation of enantiomers and can also aid in the separation of diastereomers.[10][11] For diastereomers, a high-resolution, end-capped C18 or C8 column may also provide sufficient separation.
-
Mobile Phase Optimization:
-
Solvent Composition: Varying the ratio of the organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.
-
Additives: The use of chiral additives in the mobile phase can sometimes induce separation on a non-chiral column.
-
-
Temperature: Adjusting the column temperature can influence the thermodynamics of the separation and improve resolution. Lower temperatures often increase resolution but also increase backpressure and run time.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis times.
Experimental Protocol: Screening for Diastereomer Separation
-
Column Screening:
-
Begin with a high-resolution, end-capped C18 column.
-
If separation is insufficient, screen a phenyl-hexyl column and a column with a different C18 bonding chemistry.
-
For very challenging separations, consider a chiral stationary phase.
-
-
Mobile Phase Screening:
-
Evaluate both acetonitrile and methanol as the organic modifier with an acidic aqueous phase (e.g., 0.1% formic acid).
-
Test different buffers (e.g., phosphate, acetate) at a controlled pH.
-
-
Temperature Optimization:
-
Analyze the sample at three different temperatures (e.g., 25 °C, 35 °C, and 45 °C) to assess the impact on resolution.
-
-
Data Evaluation: For each condition, calculate the resolution between the critical pair of diastereomers. A resolution value of >1.5 is generally desired.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | End-capped C18 | Phenyl-Hexyl | Chiral Stationary Phase |
| Mobile Phase | ACN/0.1% Formic Acid | MeOH/0.1% Formic Acid | Isopropanol/Hexane |
| Temperature | 30 °C | 30 °C | 25 °C |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
Issue 3: Peak Fronting
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing for basic compounds but can occur due to:
-
Column Overload: Especially with highly concentrated samples.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or a weaker solvent.
-
Column Degradation: A void or channel in the column packing.
Troubleshooting Logic:
Caption: A decision tree for troubleshooting peak fronting.
This technical support guide provides a starting point for addressing common chromatographic challenges in the analysis of Sofosbuvir and its impurities. For specific applications, further method development and optimization will be necessary.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Impact of column temperature on the separation of Sofosbuvir isomers
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of column temperature on the separation of Sofosbuvir isomers during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing column temperature on the retention time of Sofosbuvir isomers?
Increasing the column temperature generally leads to a decrease in the retention time for Sofosbuvir and its isomers.[1][2][3] This is primarily due to a reduction in the viscosity of the mobile phase and an increase in the kinetic energy of the analyte molecules, leading to faster elution from the column.[1][2]
Q2: How does column temperature influence the resolution between Sofosbuvir isomers?
The effect of temperature on resolution can be complex. While higher temperatures can sometimes improve peak efficiency and lead to better resolution, it can also decrease selectivity between closely related isomers.[2] For some compounds, lowering the temperature can enhance resolution by increasing the interaction between the analytes and the stationary phase.[1][2] It is often necessary to empirically determine the optimal temperature for the best separation of Sofosbuvir isomers.
Q3: Can changes in column temperature affect the peak shape of Sofosbuvir isomers?
Yes, column temperature can significantly impact peak shape. Higher temperatures can lead to sharper, more efficient peaks due to increased diffusion rates.[1] However, excessively high temperatures can sometimes lead to peak broadening. Conversely, lower temperatures may result in broader peaks.[3] Maintaining a consistent and uniform temperature across the column is crucial for obtaining symmetrical peaks.
Q4: What is a typical starting temperature for optimizing the separation of Sofosbuvir isomers?
Based on various HPLC methods developed for Sofosbuvir and related compounds, a common starting point for column temperature is in the range of 25°C to 40°C.[4][5] Method validation studies often include robustness checks at temperatures such as 25°C and 35°C.[6] Optimization may involve exploring temperatures within and slightly outside of this range to achieve the desired separation.
Q5: How critical is precise temperature control for the reproducibility of Sofosbuvir isomer separation?
Precise and stable temperature control is critical for ensuring the reproducibility of retention times and resolution.[2] Even small fluctuations in temperature can lead to shifts in retention times, which can be problematic for peak identification and quantification. Therefore, using a reliable column oven is highly recommended for this type of analysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor resolution between Sofosbuvir isomers. | Sub-optimal column temperature. | Systematically vary the column temperature in small increments (e.g., 5°C) to find the optimal resolution. Both increasing and decreasing the temperature should be explored. |
| Drifting retention times. | Fluctuations in ambient temperature affecting the column. | Use a column oven to maintain a constant and consistent temperature. Ensure the mobile phase is pre-heated to the column temperature before entering the column. |
| Broad or tailing peaks. | Column temperature is too low, leading to poor mass transfer. | Gradually increase the column temperature to improve peak efficiency. Ensure the chosen temperature does not co-elute the isomers. |
| Co-elution of an isomer with the main Sofosbuvir peak. | The current temperature does not provide adequate selectivity. | Adjust the column temperature. A change in temperature can alter the selectivity and may resolve the co-eluting peaks. Consider this in conjunction with mobile phase optimization. |
| Loss of resolution when transferring a method to a different HPLC system. | Differences in column oven calibration and efficiency between instruments. | Verify the temperature accuracy of the column oven on the new system. A method adjustment for the temperature setpoint may be necessary. |
Impact of Column Temperature on Separation Parameters (Illustrative Data)
The following table illustrates the expected general trends of the effect of column temperature on the separation of two hypothetical Sofosbuvir isomers. Actual results may vary depending on the specific chromatographic conditions.
| Temperature (°C) | Retention Time - Isomer 1 (min) | Retention Time - Isomer 2 (min) | Resolution (Rs) |
| 25 | 12.5 | 13.8 | 1.8 |
| 30 | 10.8 | 11.9 | 1.9 |
| 35 | 9.2 | 10.1 | 1.7 |
| 40 | 7.8 | 8.5 | 1.5 |
Experimental Protocol: Temperature Optimization for Sofosbuvir Isomer Separation
This protocol outlines a general procedure for investigating the impact of column temperature on the separation of Sofosbuvir isomers.
1. Materials and Instrumentation:
-
HPLC system with a quaternary or binary pump, UV detector, and a column oven.
-
Sofosbuvir reference standard and a sample containing its isomers.
-
HPLC-grade acetonitrile (B52724) and water.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in water (50:50, v/v).[7][8]
-
Injection Volume: 10 µL.
-
Column Temperature: Start with 30°C.
3. Temperature Study Procedure:
-
Prepare a standard solution of Sofosbuvir containing the isomers of interest at a known concentration.
-
Equilibrate the HPLC system with the mobile phase at the starting temperature of 30°C until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Increase the column temperature in 5°C increments (e.g., to 35°C, 40°C, and 45°C). At each temperature, allow the system to equilibrate before injecting the sample.
-
Decrease the column temperature in 5°C increments from the starting point (e.g., to 25°C and 20°C). Again, ensure equilibration at each temperature before injection.
-
For each chromatogram, record the retention times of the Sofosbuvir isomers and calculate the resolution between them.
4. Data Analysis:
-
Plot the retention time of each isomer as a function of temperature.
-
Plot the resolution between the isomers as a function of temperature.
-
Identify the temperature that provides the optimal balance of resolution, peak shape, and analysis time.
Logical Workflow for Temperature Optimization
Caption: Workflow for optimizing column temperature for Sofosbuvir isomer separation.
References
- 1. Restek - Blog [restek.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Addressing baseline noise in Sofosbuvir impurity chromatography
Welcome to the technical support center for addressing baseline noise in Sofosbuvir impurity chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide: Baseline Noise
High baseline noise can significantly impact the sensitivity and accuracy of your Sofosbuvir impurity analysis, making it difficult to detect and quantify low-level impurities. This guide provides a systematic approach to identifying and resolving the root causes of baseline noise.
Question: What are the initial steps to diagnose the cause of baseline noise in my chromatogram?
Answer:
Start by systematically evaluating the components of your HPLC system. A logical first step is to isolate the pump and detector to determine if they are the source of the noise.
Experimental Protocol: Pump and Detector Noise Isolation
-
Pump Noise Test:
-
Replace the column with a back-pressure restrictor or a union.
-
Pump your mobile phase through the system at the analytical flow rate.
-
If the baseline is still noisy, the pump is likely the source. Common causes include worn seals, check valve issues, or incomplete mobile phase mixing.[1]
-
-
Detector Noise Test:
Question: My mobile phase seems to be causing the baseline noise. What should I check?
Answer:
The mobile phase is a frequent contributor to baseline noise.[1] Inadequate preparation or the use of low-quality reagents can introduce instabilities.
-
Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to sharp, spurious peaks and an unstable baseline.[2]
-
Solvent Quality: Use HPLC-grade solvents and high-purity salts and additives to avoid contaminants that can create a noisy baseline.[3]
-
Mixing: Inconsistent mixing of mobile phase components, especially in gradient elution, can cause baseline fluctuations. Premixing solvents or ensuring the online mixer is functioning correctly can resolve this.
Table 1: Mobile Phase Degassing Techniques
| Degassing Method | Efficiency | Considerations |
| Helium Sparging | Removes over 80% of dissolved gases. | Can alter the mobile phase composition due to solvent evaporation with prolonged use. |
| Vacuum Degassing | Achieved by filtration or batch-wise treatment. | The least effective method when done via filtration alone. |
| Sonication | Simple and quick. | Should be used in conjunction with another method as it is not highly effective on its own. |
| In-line Degasser | Standard in most modern HPLC systems. | Highly effective and operates continuously. |
Question: I've ruled out the pump and mobile phase. What other system components could be causing the noise?
Answer:
Other potential sources of baseline noise include the column, injector, and environmental factors.
-
Column Contamination: Buildup of impurities from previous samples can leach from the column, causing a wandering or noisy baseline. Flushing the column with a strong solvent is recommended.
-
Injector Issues: A dirty or leaking injector can introduce air or particulates into the system. Regular cleaning and maintenance are crucial.
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect the detector's performance, leading to baseline drift and noise.[3] Ensure the HPLC system is in a temperature-controlled environment.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of baseline noise for Sofosbuvir impurity analysis?
A1: While there isn't a single universal value in absorbance units (AU), the acceptability of baseline noise is determined by the signal-to-noise ratio (S/N) for your impurities of interest. According to ICH guidelines, a signal-to-noise ratio of 3:1 is generally considered acceptable for the limit of detection (LOD), and a ratio of 10:1 is recommended for the limit of quantitation (LOQ).[2][4][5]
Table 2: Signal-to-Noise Ratio (S/N) for Impurity Analysis
| Parameter | Minimum Acceptable S/N Ratio | Implication for Analysis |
| Limit of Detection (LOD) | 3:1 | The lowest concentration of an impurity that can be reliably detected.[2][4][5] |
| Limit of Quantitation (LOQ) | 10:1 | The lowest concentration of an impurity that can be accurately and precisely quantified.[2][4][5] |
Q2: Can my sample preparation be a source of baseline noise?
A2: Yes, improper sample preparation can introduce particulates and contaminants that contribute to baseline noise. Always filter your sample solutions through a compatible 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Q3: How often should I perform maintenance to prevent baseline noise?
A3: Regular preventative maintenance is key to minimizing baseline noise. A general schedule is provided below, but always refer to your instrument manufacturer's recommendations.
-
Daily: Visually inspect for leaks and ensure mobile phase reservoirs are sufficiently filled.
-
Weekly: Flush the system and column with an appropriate strong solvent.
-
Monthly/As Needed: Replace pump seals, check valve cartridges, and detector lamps based on usage and performance.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting baseline noise.
Caption: A logical workflow for diagnosing and resolving HPLC baseline noise.
Caption: Best practices for preparing a stable HPLC mobile phase.
References
Challenges in the isolation and purification of Sofosbuvir impurity N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of Sofosbuvir (B1194449) impurity N.
Introduction to Sofosbuvir Impurity N
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its synthesis and under certain storage or stress conditions, various impurities can form. This compound is a known diastereomer of the active pharmaceutical ingredient (API).[1] Diastereomers possess different stereochemistry at one or more, but not all, chiral centers. This results in distinct physical and chemical properties, which can make their separation from the main compound a significant challenge. The successful isolation and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to isolate?
A1: this compound is a diastereomer of Sofosbuvir.[1] Diastereomers often have very similar physicochemical properties, such as polarity and solubility, making their separation by standard chromatographic techniques challenging. The subtle differences in their three-dimensional structure require highly selective methods to achieve adequate resolution.
Q2: How is this compound formed?
A2: Diastereomeric impurities like Impurity N can be formed during the synthesis of Sofosbuvir if the stereochemical control of the reaction is not absolute.[2][3] Forced degradation studies have shown that Sofosbuvir degrades under acidic, basic, and oxidative conditions, which can also potentially lead to the formation of various impurities, although the specific pathways for diastereomer formation are not extensively detailed in the public literature.[4]
Q3: What are the common analytical techniques used for the separation of Sofosbuvir and its impurities?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Sofosbuvir and its impurities.[5][6][7][8][9][10][11][12] Various C18 columns with mobile phases typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) are frequently employed.
Q4: Are there commercially available reference standards for this compound?
A4: Several pharmaceutical impurity standard suppliers offer a range of Sofosbuvir impurities, including various diastereomers.[3][13] It is advisable to check with vendors who specialize in pharmaceutical reference standards for the availability of a specific impurity.
Troubleshooting Guide for Isolation and Purification
This guide addresses common issues encountered during the preparative HPLC isolation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between Sofosbuvir and Impurity N | - Inappropriate stationary phase. - Mobile phase composition is not optimal. - pH of the mobile phase is not suitable. | - Column Selection: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. For diastereomers, chiral stationary phases can also be effective. - Mobile Phase Optimization: Vary the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. Sometimes, a small change in the organic percentage can significantly impact resolution. Consider using a different organic modifier (e.g., switching from acetonitrile to methanol or vice versa). - pH Adjustment: The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, affecting retention and selectivity. Experiment with a pH range around the pKa of the analytes, if known. Using a buffer is crucial to maintain a stable pH. |
| Peak Tailing for Sofosbuvir or Impurity N | - Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). - Column overload. - Inappropriate mobile phase pH. | - Mitigate Silanol Interactions: Use a well-end-capped column. Add a competitive base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to mask active silanol groups. - Address Column Overload: Reduce the sample concentration or injection volume. If a larger quantity needs to be purified, switch to a larger-diameter preparative column. - Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form. |
| Low Recovery of Impurity N | - Adsorption of the impurity onto the column or system components. - Degradation of the impurity during the purification process. | - System Passivation: Flush the HPLC system with a strong solvent to remove any adsorbed material. In some cases, a passivation procedure with an acidic or basic solution may be necessary. - Check Stability: Perform small-scale stability studies of the impurity in the mobile phase to ensure it is not degrading during the run time. If degradation is observed, consider using a different mobile phase or adjusting the temperature. |
| Difficulty in Scaling Up from Analytical to Preparative HPLC | - Differences in column packing and geometry. - Overloading the preparative column. | - Method Translation: When scaling up, ensure that the linear velocity of the mobile phase is kept constant. The injection volume and sample concentration need to be scaled appropriately for the larger column dimensions. - Loadability Study: Perform a loadability study on the preparative column to determine the maximum sample amount that can be injected without compromising resolution. |
Experimental Protocols
Analytical Method for Separation of Sofosbuvir and Its Impurities
This protocol is a representative analytical HPLC method that can be used as a starting point for developing a preparative method.
| Parameter | Condition |
| Column | Kromasil 100 C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer solution: Acetonitrile (97.5:2.5 v/v) |
| Mobile Phase B | Acetonitrile: Isopropyl alcohol: Methanol: Purified water (60:20:10:10 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 263 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: The specific buffer for Mobile Phase A was not detailed in the source and would need to be selected based on the pKa of Sofosbuvir and its impurities.
Preparative HPLC Method for Isolation of Diastereomers (General Approach)
| Parameter | Condition |
| Column | A suitable preparative C18 column (e.g., 250 x 20 mm, 5 µm) or a chiral stationary phase column. |
| Mobile Phase | A gradient or isocratic mixture of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer) and an organic modifier (acetonitrile or methanol). The optimal ratio should be determined through method development. |
| Flow Rate | Scaled up from the analytical method to maintain linear velocity (typically 15-20 mL/min for a 20 mm ID column). |
| Detection | UV at a wavelength where both Sofosbuvir and Impurity N have good absorbance (e.g., 260 nm). |
| Sample Preparation | Dissolve the crude sample containing Sofosbuvir and Impurity N in the mobile phase or a compatible solvent at the highest possible concentration without causing precipitation. |
| Fraction Collection | Collect fractions based on the elution of the peaks corresponding to Sofosbuvir and Impurity N. |
| Post-Purification | Combine the fractions containing the pure impurity, and remove the solvent using techniques like rotary evaporation or lyophilization. |
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used for the analysis of Sofosbuvir and its impurities. These values can serve as a benchmark when developing and validating a method for Impurity N.
| Parameter | Sofosbuvir | Impurities | Reference |
| Linearity Range | 100-600 µg/mL | 0.5-7.5 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [9] |
| Limit of Detection (LOD) | - | 0.1 µg/mL | |
| Limit of Quantification (LOQ) | - | 0.5 µg/mL | |
| Recovery | 99.30% | 90.2-113.9% | [9] |
Visualizations
Logical Workflow for Impurity Isolation and Purification
Caption: A logical workflow for the isolation and purification of this compound.
Troubleshooting Logic for Poor Resolution
Caption: A troubleshooting diagram for addressing poor resolution in HPLC.
References
- 1. Comparative Validation of the Determination of Sofosbuvir in Pharmaceuticals by Several Inexpensive Ecofriendly Chromatographic, Electrophoretic, and Spectrophotometric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. outbreak.info [outbreak.info]
- 6. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 7. longdom.org [longdom.org]
- 8. Simultaneous chromatographic analysis of Sofosbuvir/Ledipasvir in their combined dosage form: an application to green analytical chemistry | Semantic Scholar [semanticscholar.org]
- 9. ijapbjournal.com [ijapbjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 12. jcdronline.org [jcdronline.org]
- 13. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Method Robustness for Sofosbuvir Impurity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding robustness testing for the analysis of impurities in Sofosbuvir, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing in an analytical method for Sofosbuvir impurities?
A1: Robustness testing is a critical component of analytical method validation that demonstrates the method's reliability during normal use. It evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] For Sofosbuvir impurity analysis, this ensures that the method will consistently provide accurate and precise results when transferred between different laboratories, instruments, or analysts, or when facing minor environmental changes.[1]
Q2: Which parameters are typically varied during a robustness study for an HPLC analysis of Sofosbuvir?
A2: During a robustness study for HPLC analysis of Sofosbuvir and its related substances, several critical parameters are intentionally varied to assess their impact. These commonly include:
-
Mobile Phase Composition: Altering the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer (e.g., ±2-5%).[2][3]
-
pH of the Mobile Phase Buffer: Adjusting the pH of the buffer by a small margin (e.g., ±0.1-0.2 units).[1][2]
-
Flow Rate: Varying the flow rate of the mobile phase (e.g., ±0.1-0.2 mL/min).[1][4]
-
Column Temperature: Changing the column oven temperature (e.g., ±2-5 °C).[1][2]
-
Detection Wavelength: Modifying the UV detector wavelength (e.g., ±2-5 nm).
Q3: What are the acceptance criteria for a successful robustness test?
A3: The acceptance criteria for robustness are primarily based on the system suitability test (SST) results.[2] For each varied condition, the SST parameters must remain within the predefined limits set during method validation.[2] Key SST criteria include:
-
Resolution (Rs): The resolution between the main Sofosbuvir peak and the closest eluting impurity must remain adequate (e.g., Rs ≥ 2.0).[2]
-
Tailing Factor (T): The symmetry of the analyte peaks should be maintained (e.g., T ≤ 2.0).[5]
-
Theoretical Plates (N): The column efficiency should not significantly decrease (e.g., N ≥ 5000).[5]
-
Relative Standard Deviation (%RSD): The precision of replicate injections should be maintained.
Essentially, the method passes the robustness test if minor changes to its parameters do not significantly affect the accuracy, precision, or specificity of the results.[6]
Q4: What are the common impurities and degradation products of Sofosbuvir?
A4: Impurities in Sofosbuvir can originate from the manufacturing process or from degradation.[7] Sofosbuvir is known to degrade under hydrolytic (acidic and basic) and oxidative stress conditions.[8][9] Common impurities may include process-related substances like unreacted raw materials and degradation products resulting from hydrolysis or oxidation.[7][8]
Experimental Protocol Example: RP-HPLC Method for Sofosbuvir
Below is a detailed example of an RP-HPLC method that can be used as a baseline for robustness testing of Sofosbuvir and its impurities.
| Parameter | Condition |
| Chromatographic System | Agilent 1200 series HPLC with UV or PDA Detector[5] |
| Column | C18, (150 x 4.6) mm, 5µm[2] |
| Mobile Phase | Isocratic mixture of Buffer and Acetonitrile (e.g., 50:50 v/v)[3][4] |
| Buffer Example: 0.1% Trifluoroacetic Acid (TFA) in water[3][4] | |
| Flow Rate | 1.0 mL/min[2][4] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 260 nm or 263 nm[4][5] |
| Injection Volume | 10 µL or 20 µL[2][10] |
| Diluent | Water:Acetonitrile (50:50 v/v)[4] |
This table represents a composite of typical starting conditions. The exact parameters should be optimized for the specific impurities being analyzed.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Sofosbuvir impurities.
// Define Nodes start [label="Problem Encountered", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Peak Shape Issues peak_shape [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; cause_ph [label="Cause:\nInappropriate mobile\nphase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ph [label="Solution:\nAdjust buffer pH\nto ensure analyte\nionization state is consistent.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause_overload [label="Cause:\nColumn overload", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_overload [label="Solution:\nReduce sample\nconcentration or\ninjection volume.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Resolution Issues resolution [label="Poor Resolution\n(Rs < 2.0)", fillcolor="#FBBC05", fontcolor="#202124"]; cause_mp [label="Cause:\nMobile phase\ncomposition is not optimal", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_mp [label="Solution:\nAdjust organic-to-aqueous\nratio. Consider gradient\nelution if isocratic fails.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause_col [label="Cause:\nColumn degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_col [label="Solution:\nFlush column or\nreplace if performance\ndoes not improve.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Retention Time Issues retention [label="Shifting Retention Times", fillcolor="#FBBC05", fontcolor="#202124"]; cause_flow [label="Cause:\nPump issue or leak\n(unstable flow rate)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_flow [label="Solution:\nCheck for leaks,\npurge the pump, and\nensure stable pressure.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause_temp [label="Cause:\nFluctuating column\ntemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_temp [label="Solution:\nEnsure column oven is on\nand set to the correct\ntemperature.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> peak_shape [color="#5F6368"]; peak_shape -> cause_ph [color="#5F6368"]; cause_ph -> sol_ph [style=dashed, color="#34A853"]; peak_shape -> cause_overload [color="#5F6368"]; cause_overload -> sol_overload [style=dashed, color="#34A853"];
start -> resolution [color="#5F6368"]; resolution -> cause_mp [color="#5F6368"]; cause_mp -> sol_mp [style=dashed, color="#34A853"]; resolution -> cause_col [color="#5F6368"]; cause_col -> sol_col [style=dashed, color="#34A853"];
start -> retention [color="#5F6368"]; retention -> cause_flow [color="#5F6368"]; cause_flow -> sol_flow [style=dashed, color="#34A853"]; retention -> cause_temp [color="#5F6368"]; cause_temp -> sol_temp [style=dashed, color="#34A853"]; } end_dot
Summary of Robustness Test Parameters and Typical Variations
The table below summarizes typical parameters deliberately varied during a robustness study and their potential impact on system suitability.
| Parameter Varied | Lower Limit | Nominal | Upper Limit | Potential Impact on SST |
| Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 | Retention Time, Resolution |
| Column Temp (°C) | 28 | 30 | 32 | Retention Time, Peak Shape |
| Mobile Phase pH | 2.8 | 3.0 | 3.2 | Retention Time, Peak Shape, Resolution |
| % Organic | 48% | 50% | 52% | Retention Time, Resolution |
| Wavelength (nm) | 258 | 260 | 262 | Peak Area, Sensitivity |
Data in this table is representative and should be adapted based on the specific validated method.
Robustness Testing Workflow
A systematic approach is essential for conducting a successful robustness study. The following workflow outlines the key steps involved, from planning to execution and final reporting.
// Define Nodes plan [label="Step 1: Planning\n- Identify critical parameters\n- Define variation ranges", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Step 2: Preparation\n- Prepare mobile phases\n- Prepare SST & sample solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exec [label="Step 3: Execution\n- Analyze SST at each condition\n- Inject samples under each variation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Step 4: Data Analysis\n- Evaluate SST results\n- Compare impurity profiles", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Step 5: Reporting\n- Document all results\n- Conclude on method robustness", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-evaluate Method or\nOperational Range", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges plan -> prep [color="#5F6368"]; prep -> exec [color="#5F6368"]; exec -> analyze [color="#5F6368"]; analyze -> report [label="SST Criteria Met", fontcolor="#202124", color="#5F6368"]; analyze -> fail [label="SST Criteria Failed", fontcolor="#202124", color="#5F6368"]; fail -> plan [color="#5F6368"]; } end_dot
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. jmpas.com [jmpas.com]
- 6. gmpsop.com [gmpsop.com]
- 7. veeprho.com [veeprho.com]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Sofosbuvir Impurity N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection (LOD) for Sofosbuvir (B1194449) impurity N.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity when analyzing Sofosbuvir impurity N?
Low sensitivity in HPLC analysis can stem from several factors.[1] Common causes include:
-
Suboptimal Detector Settings: The detector wavelength may not be optimal for the impurity, or the gain and integration settings may be incorrect.[1]
-
Column Degradation: Over time, the analytical column can lose its efficiency due to contamination or physical damage, leading to reduced analyte retention and peak broadening.[1]
-
Inconsistent Flow Rates: Fluctuations in the mobile phase flow rate, often caused by pump malfunctions or leaks, can lead to a weaker detector signal.[1]
-
Sample Dilution: The concentration of the impurity in the sample may be below the current method's limit of detection.
-
Peak Tailing: Asymmetrical peaks can result in a lower peak height, which is often used for quantification, thereby affecting sensitivity.[2]
Q2: How can I improve the peak shape for this compound?
Poor peak shape, particularly peak tailing, is a frequent issue. Here are some troubleshooting steps:
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Column Contamination: Contaminants from previous injections can accumulate on the column, affecting peak shape.[2] Implementing a robust column washing procedure or using a guard column can mitigate this.[2]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH might improve peak symmetry.
-
Use of a Guard Column: A guard column is a sacrificial column installed before the analytical column to adsorb strongly retained impurities from the sample, thus protecting the analytical column and improving peak shape.[2]
Q3: What are the recommended starting points for developing an HPLC method for Sofosbuvir and its impurities?
Based on published methods, a good starting point for developing an RP-HPLC method for Sofosbuvir and its impurities would be:
-
Column: A C18 column is commonly used.[3][4] A common dimension is 4.6 x 250 mm with 5 µm particles.[3][4]
-
Mobile Phase: A mixture of an aqueous buffer (like 0.1% trifluoroacetic acid in water) and an organic solvent (like acetonitrile) is a typical choice.[3][4] A 50:50 ratio has been used successfully.[3][4]
-
Detection: UV detection at 260 nm is a suitable wavelength for Sofosbuvir and its related impurities.[3][4]
-
Flow Rate: A flow rate of 1.0 ml/min is a common starting point.[4]
Q4: Can UPLC-MS/MS be used to improve the limit of detection for this compound?
Yes, UPLC-MS/MS is a highly sensitive technique that can significantly improve the LOD. Several methods have been developed for the quantification of Sofosbuvir in human plasma with very low limits of detection.[5][6][7] This technique offers higher specificity and sensitivity compared to UV detection.
Troubleshooting Guides
Issue: Low Sensitivity / Poor Signal-to-Noise Ratio
This guide provides a systematic approach to troubleshooting low sensitivity issues during the analysis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low sensitivity.
Issue: Peak Tailing
This guide outlines steps to diagnose and resolve issues with peak tailing for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols
RP-HPLC Method for Sofosbuvir and Phosphoryl Impurity
This protocol is based on a validated method for the estimation of Sofosbuvir and its process-related phosphoryl impurity.[3][4]
1. Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[3][4] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[3][4] |
| Flow Rate | 1.0 ml/min[4] |
| Detection | UV at 260 nm[3][4] |
| Temperature | Ambient |
2. Preparation of Solutions
-
Diluent: A 50:50 mixture of water and acetonitrile.[4]
-
Standard Solution:
-
Sample Solution (from tablets):
-
Weigh and powder a sufficient number of tablets.
-
Transfer a quantity of powder equivalent to 400 mg of Sofosbuvir into a 100 ml volumetric flask.
-
Add about 70 ml of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Pipette 5 ml of this solution into a 50 ml volumetric flask and dilute to the mark with the diluent.
-
Experimental Workflow
Caption: General experimental workflow for HPLC analysis.
Data Presentation
Performance of a Validated RP-HPLC Method
The following table summarizes the performance characteristics of a published RP-HPLC method for the determination of Sofosbuvir and its phosphoryl impurity.[3][4]
| Parameter | Sofosbuvir | Phosphoryl Impurity |
| Retention Time (min) | 3.674[3][4] | 5.704[3][4] |
| Linearity Range (µg/ml) | 160 - 480[3] | 10 - 30[3][4] |
| LOD (%) | 0.01 (0.04 µg)[3][4] | 0.03 (0.12 µg)[3][4] |
| LOQ (%) | 0.50 (0.125 µg)[3][4] | 1.50 (0.375 µg)[3][4] |
UPLC-MS/MS Methods for Sofosbuvir
For enhanced sensitivity, UPLC-MS/MS methods have been developed, primarily for bioanalytical applications. These methods demonstrate significantly lower limits of quantification.
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) |
| UPLC-ESI-MS/MS[7] | 4.063 - 8000.010[7] | 4.063 |
| UPLC-MS/MS[6] | 0.25 - 3500 | 0.25 |
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Novel and sensitive UPLC-MS/MS method for quantification of sofosbuvir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting flow rate to enhance resolution of Sofosbuvir impurities
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the resolution of Sofosbuvir and its impurities during HPLC analysis.
Troubleshooting Guide: Enhancing Resolution by Adjusting Flow Rate
Question: I am observing poor resolution between Sofosbuvir and its impurities in my HPLC chromatogram. How can I improve the separation by adjusting the flow rate?
Answer:
Poor resolution between the main active pharmaceutical ingredient (API) and its impurities is a common challenge in HPLC analysis. Adjusting the mobile phase flow rate is a fundamental step in troubleshooting and optimizing your method. Generally, a lower flow rate can lead to better resolution, but it will also increase the analysis time. Conversely, a higher flow rate will shorten the run time but may decrease resolution.
Here is a step-by-step guide to address poor resolution by modifying the flow rate:
-
Understand the Principle: The resolution between two peaks is influenced by column efficiency (plate number, N), selectivity (α), and retention factor (k'). Flow rate directly impacts column efficiency. According to the van Deemter equation, there is an optimal linear velocity (and thus flow rate) at which a column will perform with the highest efficiency, leading to sharper peaks and better resolution. Deviating from this optimal flow rate, particularly by increasing it significantly, can lead to broader peaks and decreased resolution.[1][2]
-
Initial Assessment: Before adjusting the flow rate, ensure that other system parameters are optimal. Check for any leaks, ensure the column is properly equilibrated, and verify that the mobile phase composition is correct.[3][4] A well-maintained system is crucial for reproducible results.
-
Systematic Flow Rate Reduction: To improve resolution, systematically decrease the flow rate. A common starting point for analytical separations on a standard 4.6 mm internal diameter column is 1.0 mL/min.[5][6][7] Try reducing the flow rate in small increments, for example, to 0.8 mL/min and then to 0.6 mL/min. Observe the effect on the resolution between the critical peak pairs. In most cases, lowering the flow rate will result in narrower peaks and improved separation.[8][9]
-
Evaluate the Trade-off: While a lower flow rate often enhances resolution, it also leads to longer retention times and, consequently, a longer total analysis time. You will need to find a balance between achieving the desired resolution and maintaining a practical run time for your analytical needs.
-
Consider the Impact on Other Parameters: Be aware that changing the flow rate can also affect the peak height (sensitivity) and system backpressure. A lower flow rate may lead to broader peaks in terms of time, but often taller and narrower peaks in terms of volume, which can sometimes improve sensitivity.[2] Always monitor the system pressure to ensure it remains within the operational limits of your HPLC system and column.
Frequently Asked Questions (FAQs)
Q1: What is a typical flow rate for Sofosbuvir impurity analysis using RP-HPLC?
A1: Based on various published methods, a typical flow rate for the analysis of Sofosbuvir and its impurities on a C18 column (e.g., 4.6 x 250 mm, 5 µm) is around 1.0 mL/min.[5][6][7] However, the optimal flow rate can vary depending on the specific column dimensions, particle size, and mobile phase composition.
Q2: Will decreasing the flow rate always improve resolution?
A2: Generally, for small molecules like Sofosbuvir and its impurities, decreasing the flow rate from a relatively high value will improve resolution by allowing more time for the analytes to interact with the stationary phase and for equilibrium to be established.[9] However, at very low flow rates, longitudinal diffusion can start to cause peak broadening, which might slightly decrease resolution. It's about finding the "sweet spot" for your specific method.
Q3: How much can I change the flow rate without having to re-validate my method?
A3: The extent to which you can alter the flow rate without requiring full re-validation depends on the regulatory guidelines you are following (e.g., ICH, USP) and your internal standard operating procedures. Minor adjustments to the flow rate are often considered acceptable during method robustness studies. For instance, a variation of ±10-20% from the nominal flow rate is sometimes explored.[1] However, significant changes that substantially alter the chromatographic profile will likely necessitate at least partial re-validation.
Q4: Can I increase the flow rate to speed up my analysis?
A4: Yes, you can increase the flow rate to shorten the analysis time. However, this will likely come at the cost of reduced resolution.[8][10] If your initial method provides a very high resolution (well above the required minimum), you may have some room to increase the flow rate without compromising the quality of your separation.
Data Presentation
The following table provides a representative example of how adjusting the flow rate can impact the resolution, retention time, and backpressure for a hypothetical separation of Sofosbuvir and a critical impurity.
| Flow Rate (mL/min) | Retention Time of Sofosbuvir (min) | Retention Time of Impurity (min) | Resolution (Rs) | Backpressure (psi) | Analysis Time (min) |
| 1.2 | 3.1 | 3.5 | 1.3 | 2200 | 8 |
| 1.0 | 3.7 | 4.2 | 1.8 | 1800 | 10 |
| 0.8 | 4.6 | 5.3 | 2.2 | 1400 | 12 |
| 0.6 | 6.1 | 7.1 | 2.5 | 1000 | 16 |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific HPLC system, column, and mobile phase used.
Experimental Protocols
Protocol for Optimizing Flow Rate to Enhance Resolution of Sofosbuvir Impurities
-
System Preparation:
-
Prepare the mobile phase as per your established method (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution).[5][11]
-
Degas the mobile phase thoroughly.
-
Prime the HPLC pump to ensure no air bubbles are present in the system.
-
Install the analytical column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Equilibrate the column with the mobile phase at the initial flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a standard solution containing Sofosbuvir and a known concentration of the relevant impurities. Dissolve the standards in a suitable diluent, which is ideally the mobile phase itself.[11]
-
-
Initial Analysis:
-
Set the initial flow rate to your method's starting point (e.g., 1.0 mL/min).
-
Inject the prepared standard solution.
-
Record the chromatogram and note the retention times of Sofosbuvir and its impurities, the resolution between the critical peak pair, and the system backpressure.
-
-
Flow Rate Adjustment and Analysis:
-
Decrease the flow rate to the next level (e.g., 0.8 mL/min).
-
Allow the system to equilibrate at the new flow rate until the pressure stabilizes.
-
Inject the standard solution again.
-
Record the new retention times, resolution, and backpressure.
-
-
Further Optimization:
-
Repeat step 4 with a lower flow rate (e.g., 0.6 mL/min) if necessary to achieve the desired resolution.
-
Conversely, if the initial resolution is very high, you can explore increasing the flow rate (e.g., to 1.2 mL/min) to shorten the analysis time while ensuring the resolution remains acceptable.
-
-
Data Evaluation:
-
Compare the chromatograms obtained at different flow rates.
-
Create a table summarizing the retention times, resolution, and backpressure for each flow rate.
-
Select the optimal flow rate that provides the best balance between resolution and analysis time for your specific application.
-
Visualization
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. effect of flow rate?? - Chromatography Forum [chromforum.org]
- 3. HPLC hibaelhárítási útmutató [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. biotage.com [biotage.com]
- 11. d-nb.info [d-nb.info]
Common interferences in the analysis of Sofosbuvir impurities
Welcome to the technical support center for the analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for Sofosbuvir?
A1: Sofosbuvir is susceptible to degradation under several stress conditions. The most common degradation pathways are hydrolysis (acidic and alkaline conditions) and oxidation.[1][2][3][4] It has been observed to be relatively stable under neutral, thermal, and photolytic stress conditions.[2][3][4]
Q2: What are the major degradation products of Sofosbuvir observed during forced degradation studies?
A2: Forced degradation studies have identified several degradation products (DPs). Under acidic and alkaline hydrolysis, a common degradation product is formed through the hydrolysis of the phosphoramidate (B1195095) linkage.[1] Oxidative degradation can lead to the formation of N-oxides.[1] Specific degradation products with their mass-to-charge ratios (m/z) have been identified in various studies.[1]
Q3: What is a typical starting point for developing an HPLC method for Sofosbuvir and its impurities?
A3: A common starting point for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method involves using a C18 column.[2][5][6][7] The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol.[5][6][8] Detection is typically carried out using a UV detector at approximately 260 nm, which is the maximum absorbance wavelength for Sofosbuvir.[1][5][6]
Q4: How can I improve the separation of Sofosbuvir from its closely eluting impurities?
A4: To improve separation, you can try several approaches:
-
Mobile Phase Optimization: Adjusting the pH of the aqueous phase can alter the ionization state of Sofosbuvir and its impurities, thereby affecting their retention and selectivity.[7] Modifying the ratio of the organic modifier to the aqueous phase can also significantly impact resolution.[6]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition is changed over time, can help in separating complex mixtures of impurities with different polarities.[1][7]
-
Column Selection: Trying different stationary phases, such as a phenyl-hexyl or a cyano column, may offer different selectivity compared to a standard C18 column.[9]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance separation efficiency.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Presence of active sites on the column. - Co-elution with an interference. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[7] - Reduce the injection volume or sample concentration. - Use a mobile phase additive like triethylamine (B128534) to mask active silanol (B1196071) groups.[7][10] - Optimize the mobile phase composition or gradient to improve resolution. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Column temperature variations. - Inadequate column equilibration. - Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing and degassing.[11] - Use a column oven to maintain a constant temperature.[8] - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. - Check the HPLC system for any leaks and perform pump maintenance. |
| Ghost Peaks or Carryover | - Contamination in the mobile phase or diluent. - Sample carryover from the injector. - Impurities leaching from the sample vials or caps. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the injection sequence with a strong solvent.[12] - Use high-quality, low-bleed septa and vials. |
| Low Signal Intensity or Sensitivity | - Incorrect detection wavelength. - Low sample concentration. - Degradation of the analyte in the sample solution. - Detector malfunction. | - Ensure the UV detector is set to the λmax of Sofosbuvir (~260 nm).[5][6] - Increase the sample concentration or injection volume (if not causing overload). - Prepare fresh samples and store them appropriately (e.g., at low temperatures) to prevent degradation.[9] - Check the detector lamp and perform a diagnostic test. |
| Baseline Noise or Drift | - Air bubbles in the detector. - Contaminated mobile phase or column. - Fluctuations in detector temperature. - Leaks in the system. | - Purge the system to remove air bubbles. - Use fresh, high-purity mobile phase and flush the column. - Allow the detector to warm up and stabilize. - Inspect all fittings and connections for leaks. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the typical conditions for inducing the degradation of Sofosbuvir to identify potential impurities.
-
Acid Hydrolysis: Dissolve Sofosbuvir in 0.1 N HCl and reflux at 70-80°C for 6-10 hours.[1][9]
-
Alkaline Hydrolysis: Dissolve Sofosbuvir in 0.1 N to 0.5 N NaOH and reflux at 60-70°C for 10-24 hours.[1][9]
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3-30% hydrogen peroxide (H₂O₂) at room temperature or elevated temperatures (e.g., 80°C) for several hours to days.[1][9]
-
Thermal Degradation: Keep the solid drug or a solution of the drug at a high temperature (e.g., 50-80°C) for an extended period (e.g., 21 days).[1][9]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or sunlight for an extended period.[1][2]
After exposure to the stress conditions, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by HPLC or LC-MS.
Example RP-HPLC Method for Impurity Profiling
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Ambient or controlled at 35°C[8]
-
Injection Volume: 20 µL[6]
Quantitative Data Summary
Table 1: Summary of Forced Degradation Conditions and Observed Degradation
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23% | [1] |
| Acid Hydrolysis | 1 N HCl | 10 hours | 80°C (reflux) | 8.66% | [9] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50% | [1] |
| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours | 60°C | 45.97% | [9] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | - | 19.02% | [1] |
| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | 0.79% | [9] |
| Thermal Degradation | - | 21 days | 50°C | No degradation | [1] |
| Photolytic Degradation | - | 21 days | - | No degradation | [1] |
Table 2: Identified Degradation Products by LC-MS
| Degradation Condition | Retention Time (Rt) | m/z | Possible Structure/Modification | Reference |
| Acidic Hydrolysis | 4.2 min | 488 | Hydrolysis product | [1] |
| Alkaline Hydrolysis | 3.6 min | 393.3 | Hydrolysis product | [1] |
| Oxidative Degradation | 3.2 min | 393 | N-oxide formation | [1] |
Visualizations
Caption: Workflow for Forced Degradation and Impurity Analysis of Sofosbuvir.
Caption: Logical Flow for Troubleshooting Analytical Issues.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 8. jmpas.com [jmpas.com]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
Validation & Comparative
Navigating Impurity Analysis: A Guide to HPLC Method Validation for Sofosbuvir Impurities Following ICH Guidelines
The development and validation of robust analytical methods are critical for the quality control of active pharmaceutical ingredients (APIs) and finished drug products. HPLC is a powerful and widely used technique for separating and quantifying impurities. A properly validated HPLC method provides assurance that the method is suitable for its intended purpose.
Comparative Analysis of a Validated HPLC Method
This section details a validated Reverse Phase-HPLC (RP-HPLC) method for the estimation of a Sofosbuvir process-related impurity (phosphoryl impurity). The data presented here is collated from published studies and serves as a benchmark for the validation parameters required under ICH Q2(R1) guidelines.
Experimental Protocol
A stability-indicating RP-HPLC method was developed to separate Sofosbuvir from its process-related phosphoryl impurity. The chromatographic conditions are outlined below:
| Parameter | Details |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Data Presentation: Validation Summary
The following tables summarize the quantitative data from the validation of the HPLC method for the phosphoryl impurity, as per ICH guidelines.
Table 1: System Suitability
| Parameter | Sofosbuvir | Phosphoryl Impurity | Acceptance Criteria |
| Retention Time (min) | 3.674 | 5.704 | - |
| Tailing Factor | < 2.0 | < 2.0 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
Table 2: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | 160 - 480 | 0.999 |
| Phosphoryl Impurity | 10 - 30 | 0.999 |
Table 3: Accuracy (% Recovery)
| Analyte | Spiked Level | % Recovery | Acceptance Criteria |
| Phosphoryl Impurity | 50% | 102.6 | 98.0% - 102.0% |
| 100% | 101.9 | 98.0% - 102.0% | |
| 150% | 101.9 | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Parameter | Sofosbuvir (%RSD) | Phosphoryl Impurity (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.741 | 0.043 | ≤ 2.0% |
| Intermediate Precision (n=6) | - | - | ≤ 2.0% |
| Note: Specific intermediate precision data for the phosphoryl impurity was not detailed in the reference literature, but it is a required validation parameter. |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | 0.04 | 0.125 |
| Phosphoryl Impurity | 0.12 | 0.375 |
Mandatory Visualization: HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method as per ICH guidelines.
Caption: Logical workflow for HPLC method validation according to ICH guidelines.
Comparison with Alternative Methods
While RP-HPLC is the most common and robust technique for the analysis of Sofosbuvir and its impurities, other methods have been reported, though they may not be as suitable for routine quality control of specific, low-level impurities.
-
UV-Visible Spectrophotometry: This method is simple and cost-effective but lacks the specificity required to separate and quantify individual impurities from the parent drug and from each other. It is more suitable for the assay of the bulk drug.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, faster analysis times, and lower solvent consumption compared to conventional HPLC. For complex impurity profiles, UPLC can be a superior alternative.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides structural information about the impurities and is invaluable during forced degradation studies to identify unknown degradation products. However, for routine quantification in a quality control environment, a validated UV-based HPLC method is often more practical.
A Comparative Analysis of HPLC and UPLC for Sofosbuvir Impurity Profiling: A Guide for Researchers
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. For Sofosbuvir, a direct-acting antiviral medication crucial in the treatment of Hepatitis C, rigorous impurity profiling is a critical regulatory requirement. This guide provides a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the identification and quantification of Sofosbuvir impurities, supported by experimental data and detailed methodologies.
The primary difference between HPLC and UPLC lies in the particle size of the stationary phase used in the analytical columns.[1] HPLC typically utilizes columns with particle sizes of 3–5 µm, whereas UPLC employs columns with sub-2 µm particles.[1][2] This fundamental difference leads to significant variations in performance, particularly in terms of speed, resolution, and sensitivity.[2][3]
Comparative Performance Data
The transition from HPLC to UPLC for Sofosbuvir impurity profiling offers substantial improvements in analytical efficiency. UPLC methods can significantly reduce analysis times, often by a factor of 5 to 10, leading to a notable increase in sample throughput.[1][3] The enhanced efficiency of UPLC columns, which results from the smaller particle size, leads to sharper peaks, thereby improving resolution between closely eluting impurities and enhancing signal-to-noise ratios.[1] This allows for the detection and quantification of impurities at lower levels.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Typical Column Particle Size | 3–5 µm[3][4] | < 2 µm[3][4] | Higher efficiency and resolution.[5] |
| Typical Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm[6][7] | 2.1 x 50 mm, 2.1 x 100 mm[8][9] | Faster analysis and reduced solvent consumption. |
| Operating Pressure | Up to 400 bar (6,000 psi)[3][4] | Up to 1,000–1,200 bar (15,000–19,000 psi)[3][4] | Enables the use of smaller particles for higher efficiency. |
| Typical Run Time | 20–45 minutes[4] | 2–5 minutes[4] | Significant increase in sample throughput.[3] |
| Solvent Consumption | High[4] | Low (reduced by 50-70%)[3] | Cost savings and environmentally friendly. |
| Sensitivity | Moderate[4] | High (3-10 fold improvement)[3] | Improved detection of trace impurities. |
| Resolution | Good | Excellent (5-10 fold improvement)[3] | Better separation of closely eluting impurities. |
Experimental Protocols
Below are representative experimental methodologies for the impurity profiling of Sofosbuvir using both HPLC and UPLC. These protocols are synthesized from published analytical methods.[6][7][8][10]
HPLC Method Protocol
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[6]
-
Mobile Phase: 0.1% Trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile (B52724).[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 25 °C.[7]
-
Detection: UV at 260 nm.[6]
-
Sample Preparation: A stock solution of Sofosbuvir (400 mg) and its potential impurities (e.g., phosphoryl impurity, 25 mg) is prepared in 100 mL of a 50:50 mixture of water and acetonitrile.[11] A 5 mL aliquot of this stock solution is then diluted to 50 mL with the same diluent.[11]
UPLC Method Protocol
-
Column: Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 µm.[10]
-
Mobile Phase: A gradient elution using a buffer of orthophosphoric acid and acetonitrile (starting with a ratio of 45:55).[10]
-
Flow Rate: 0.2 mL/min.[10]
-
Injection Volume: 1 µL.[10]
-
Column Temperature: 35 °C.[10]
-
Detection: UV at 250 nm.[10]
-
Sample Preparation: Ten tablets are weighed and powdered. An amount of powder equivalent to 400 mg of Sofosbuvir is dissolved in 200 mL of methanol (B129727) and mobile phase, then sonicated and shaken for complete dissolution.[12]
Visualizing the Methodologies
To further elucidate the analytical processes, the following diagrams illustrate the experimental workflow and a logical comparison of the two techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. niito.kz [niito.kz]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Two novel UPLC methods utilizing two different analytical columns and different detection approaches for the simultaneous analysis of velpatasvir and sofosbuvir: application to their co-formulated tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
A Comparative Guide to Cross-Validated Analytical Methods for Sofosbuvir Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-validated analytical methods for the determination of impurities in the antiviral drug Sofosbuvir. Ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for drug safety and efficacy. This document outlines and contrasts various chromatographic techniques, presenting supporting experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Unveiling the Impurities: A Look at Common Analytical Techniques
The analysis of Sofosbuvir and its process-related impurities or degradation products predominantly relies on separation science. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most frequently employed techniques. Each method offers distinct advantages in terms of speed, sensitivity, and resolution.
Forced degradation studies are crucial in identifying potential degradation products that may arise during the shelf-life of the drug. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] The resulting degradation products, along with process impurities, are then identified and quantified using validated stability-indicating analytical methods.
Comparative Analysis of Chromatographic Methods
The choice of an analytical method for impurity profiling depends on various factors, including the desired sensitivity, speed of analysis, and the nature of the impurities. Below is a comparative summary of different validated methods for Sofosbuvir impurity analysis.
Table 1: Comparison of HPLC and UPLC Methods for Sofosbuvir and its Impurities
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | RP-UPLC Method |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[3] | Discovery C18 (250×4.6 mm, 5 µ particle size)[4] | AQUITY UPLC BEH C18 column (150 mm x 2.1 mm, 2 µm particle size)[5] |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (B52724) (50:50)[3] | 0.1 % ortho phosphoric acid and acetonitrile 45:55 (% v/v)[4] | 0.1% Orthophosphoric acid and Methanol[5] |
| Flow Rate | Not Specified in abstract | 1.0 ml/min[4] | 1.0 mL/min[5] |
| Detection | UV at 260.0 nm[3] | UV at 270 nm[4] | Photodiode array detector at 236 nm[5] |
| Retention Time (Sofosbuvir) | 3.674 min[3] | 2.08 min[4] | 7.257 min (for Ledipasvir and Sofosbuvir)[5] |
| Linearity Range (Sofosbuvir) | 160-480 μg/ml[3] | 100 to 600 µg/ml[4] | 200-600 µg/mL[5] |
| Limit of Detection (LOD) | 0.04 μg[3] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.125 μg[3] | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified in abstract |
| Precision (%RSD) | 1.741[3] | Not Specified | Not Specified |
Table 2: Performance of HPTLC Methods for Sofosbuvir Impurity Analysis
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Stationary Phase | Pre-coated silica (B1680970) gel 60F254 aluminum plates[6] | TLC plates coated with silica gel 60 F254[7] |
| Mobile Phase | Toluene: Acetone: Acetic Acid: Water (6.5:3.5:1:0.2 v/v/v/v)[6] | Ethyl acetate: iso-propyl alcohol (9:1 v/v)[7] |
| Detection Wavelength | 267 nm[6] | 260 nm (for Sofosbuvir)[7] |
| Rf Value (Sofosbuvir) | 0.67[6] | 0.54[7] |
| Linearity Range | 200-1000 ng/band[6] | 100-2000 ng/band[7] |
| Limit of Detection (LOD) | 16.08 ng/band[6] | 25.16 ng/band[7] |
| Limit of Quantification (LOQ) | 48.73 ng/band[6] | 76.25 ng/band[7] |
| Accuracy (% Recovery) | 98.40-101.76 %[6] | Not Specified |
| Precision (%RSD) | Not Specified | < 2% |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for the replication and cross-validation of analytical methods. Below are summaries of the methodologies for the compared techniques.
RP-HPLC Method 1 Protocol
-
Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio, used in an isocratic elution mode.
-
Detection: UV detection at a wavelength of 260.0 nm.
-
Sample Preparation: A stock solution of Sofosbuvir is prepared and diluted to achieve concentrations within the linear range of 160-480 μg/ml.[3]
RP-UPLC Method Protocol
-
Chromatographic System: AQUITY UPLC BEH C18 column (150 mm x 2.1 mm, 2 µm particle size).
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid and Methanol, run in an isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array detector set at 236 nm.
-
Sample Preparation: Standard solutions are prepared to fall within the linearity range of 200-600 µg/mL for Sofosbuvir.[5]
HPTLC Method 1 Protocol
-
Stationary Phase: Pre-coated silica gel 60F254 aluminum plates.
-
Mobile Phase: A solvent system composed of Toluene, Acetone, Acetic Acid, and Water in the ratio of 6.5:3.5:1:0.2 (v/v/v/v).
-
Sample Application: Samples are applied as bands on the HPTLC plate.
-
Development: The plate is developed in a suitable chamber with the mobile phase.
-
Detection: Densitometric scanning is performed at 267 nm.
-
Quantification: The concentration is determined from the linear regression equation in the range of 200-1000 ng/band.[6]
Visualizing the Workflow: The Cross-Validation Process
The process of cross-validating analytical methods is a systematic approach to ensure that a new or modified method provides results that are equivalent to an established reference method.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The selection of an appropriate analytical method for the determination of Sofosbuvir impurities is a critical step in drug development and quality control. HPLC methods are robust and widely used, providing reliable results. UPLC methods offer significant advantages in terms of reduced analysis time and solvent consumption, making them a more efficient alternative.[8] HPTLC provides a cost-effective and high-throughput option for routine analysis.
This guide summarizes key performance indicators and experimental conditions to facilitate an informed decision-making process for researchers. The cross-validation of these methods is paramount to ensure the consistency and reliability of data across different laboratories and throughout the lifecycle of the drug product. By presenting this comparative data, we aim to support the scientific community in maintaining the highest standards of quality and safety for pharmaceutical products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. [PDF] DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC METHOD FOR ESTIMATION OF SOFOSBUVIR IN ITS SYNTHETIC MIXTURE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Navigating the Labyrinth of Stereoisomers: An Inter-Laboratory Comparison Guide for the Quantification of Sofosbuvir Impurity N
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing safety and efficacy. This guide provides a comparative overview of analytical methodologies for the quantification of Sofosbuvir impurity N, a critical diastereoisomer of the potent hepatitis C antiviral, Sofosbuvir. Due to the absence of a formal inter-laboratory study, this document synthesizes data from various published high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods to offer a simulated inter-laboratory comparison. This guide is intended to assist researchers and analytical chemists in selecting and implementing robust methods for the monitoring and control of this specific stereoisomer.
The Challenge of Stereoisomeric Purity
Sofosbuvir is a single diastereomer drug, and its therapeutic activity is intrinsically linked to its specific stereochemistry. The presence of other diastereomers, such as impurity N, can impact the drug's efficacy and safety profile. Therefore, sensitive and selective analytical methods are crucial for the accurate quantification of these impurities.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of various HPLC and UPLC methods reported in the literature for the analysis of Sofosbuvir and its impurities. While these studies may not have specifically targeted "impurity N" by that name, their ability to separate and quantify impurities, particularly in high-resolution systems, provides a valuable benchmark for the quantification of diastereomers.
| Method ID / Reference | Analytical Technique | Column | Mobile Phase | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Method A | RP-HPLC | Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm) | 0.1% Trifluoroacetic acid in Water:Acetonitrile (B52724) (50:50) | 160-480 (Sofosbuvir) / 10-30 (Impurity) | 0.04 (Sofosbuvir) / 0.12 (Impurity) | 0.125 (Sofosbuvir) / 0.375 (Impurity) | 101.9-102.6 (Sofosbuvir) / 104.6-118.9 (Impurity) | < 2.0 |
| Method B | RP-HPLC | Kromasil C18 (250 × 4.6 mm, 5 µm) | Mobile Phase A: Buffer:Acetonitrile (97.5:2.5 v/v), Mobile Phase B: ACN:IPA:Methanol:Water (60:20:10:10 v/v/v/v) | 0.5-7.5 (Impurity) | 0.1 | 0.5 | 90.2-113.9 | < 2.0 |
| Method C | UPLC-MS/MS | Gemini C18 (50×4.6mm, 5µm) | 0.5% Formic acid: Methanol (30:70, v/v) | 0.004-8 | Not Reported | Not Reported | Within 15% of nominal | < 15% |
| Method D | RP-HPLC | Hypersil C18 (4.6 x 150mm, 5µm) | Acetonitrile:Water (70:30 v/v) | 20-100 (Sofosbuvir) | Not Reported | Not Reported | 99.6-99.8% | < 2.0 |
Note: Data for "Impurity" in the table is based on process-related impurities or degradation products studied in the respective publications, which serves as a proxy for the performance expected for a diastereomeric impurity like Impurity N.
Experimental Protocols: A Representative RP-HPLC Method
The following protocol is a representative example of a reversed-phase HPLC method suitable for the analysis of Sofosbuvir and its impurities, based on common practices in the cited literature.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Sofosbuvir and Impurity N reference standards
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% TFA in water and acetonitrile (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir and Impurity N reference standards in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Accurately weigh the sample containing Sofosbuvir, dissolve it in the mobile phase, and dilute to a suitable concentration for analysis.
5. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention times of Sofosbuvir and Impurity N.
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels and plot a calibration curve of peak area versus concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of Impurity N standard into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of a homogeneous sample and intermediate precision (inter-day precision) by performing the analysis on different days with different analysts or equipment.
Visualizing the Workflow
To better understand the processes involved in inter-laboratory comparisons and routine impurity analysis, the following diagrams illustrate the typical workflows.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: Standard workflow for analytical impurity quantification.
Conclusion
While a dedicated inter-laboratory comparison for this compound is not publicly available, the existing body of literature on Sofosbuvir analysis provides a strong foundation for establishing reliable analytical methods. The data presented in this guide, though compiled from disparate sources, highlights the capabilities of modern chromatographic techniques in achieving the necessary selectivity and sensitivity for impurity quantification. For any specific application, it is crucial to perform a thorough method validation to ensure the suitability of the chosen method for its intended purpose, particularly for the challenging task of separating and quantifying diastereomers.
A Comparative Guide to Detectors for the Analysis of Sofosbuvir Impurities
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir (B1194449) are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis, and the choice of detector plays a pivotal role in the sensitivity, selectivity, and accuracy of the method. This guide provides a comparative overview of different detectors—Ultraviolet (UV), Photodiode Array (PDA), Mass Spectrometry (MS), and Charged Aerosol Detection (CAD)—for the analysis of Sofosbuvir impurities, supported by experimental data from various studies.
Experimental Workflow for Sofosbuvir Impurity Analysis
A generalized workflow for the analysis of Sofosbuvir and its impurities using HPLC is depicted below. The process begins with the preparation of the sample, followed by chromatographic separation and subsequent detection and data analysis.
Comparison of Detector Performance
The selection of a suitable detector is contingent on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the need for structural information. The following diagram and table compare the key characteristics of UV, PDA, MS, and CAD detectors.
| Feature | UV Detector | PDA Detector | Mass Spectrometry (MS) | Charged Aerosol Detector (CAD) |
| Principle | Measures absorbance at one or two specific wavelengths. | Measures absorbance across a range of wavelengths simultaneously. | Measures the mass-to-charge ratio of ionized molecules. | Measures charge of aerosol particles, which is proportional to the amount of analyte. |
| Selectivity | Good for chromophoric compounds. | Good for chromophoric compounds; can distinguish between compounds with different UV spectra.[1] | Highly selective based on mass. | Universal for non-volatile and semi-volatile compounds.[2] |
| Sensitivity | Moderate. | Moderate. | Very high.[3] | High. |
| Quantitative Analysis | Yes, requires a reference standard for each impurity. | Yes, requires a reference standard for each impurity. | Yes, often requires an isotopically labeled internal standard for best accuracy. | Yes, provides a more uniform response for different compounds, allowing for estimation of impurity levels without a specific standard.[4] |
| Qualitative Information | Limited to retention time. | Provides UV spectra which can aid in peak identification and purity assessment.[1] | Provides molecular weight and fragmentation information for structural elucidation.[5] | Limited. |
| Gradient Compatibility | Generally good. | Generally good. | Good, but mobile phase additives must be volatile. | Can be affected by gradient changes, but this can be mitigated.[4] |
| Ideal for Sofosbuvir Impurities | Suitable for known, chromophoric impurities. | Ideal for method development, peak purity analysis, and distinguishing between known impurities with different spectra. | Best for identification of unknown impurities and trace-level quantification. | Advantageous for detecting non-chromophoric impurities and for mass balance studies.[4][6] |
Experimental Protocols and Performance Data
The following sections summarize experimental conditions and performance data for the analysis of Sofosbuvir and its impurities using different detectors, as reported in various studies.
UV and PDA detectors are the most commonly used for routine quality control of Sofosbuvir due to their robustness and cost-effectiveness. The majority of Sofosbuvir and its known impurities possess chromophores, making them amenable to UV detection.
Experimental Protocol (Based on a representative RP-HPLC method):
-
Chromatographic System: Agilent 1200 series with UV and PDA Detectors.[7]
-
Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).[7]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 263 nm for Sofosbuvir.[7]
-
Column Temperature: 35°C.[7]
Performance Data (Compiled from multiple sources):
| Parameter | Sofosbuvir | Impurity | Reference |
| LOD | 0.046 µg/mL | - | [8][9] |
| LOQ | 0.140 µg/mL | - | [8][9] |
| Linearity Range | 4-24 µg/mL | - | [8][9] |
| Correlation Coefficient (r²) | > 0.999 | - | [8][9] |
LC-MS is a powerful tool for the identification and quantification of impurities, especially at trace levels or for those that co-elute with other components. It provides structural information that is invaluable for characterizing unknown degradation products or process-related impurities.
Experimental Protocol (Based on a representative LC-MS method):
-
Chromatographic System: RP-UHPLC coupled to a Diode Array Detector (DAD) and a Mass Spectrometer.[10]
-
Column: C18 column.
-
Mobile Phase: A gradient of water (containing 0.5 mL/L formic acid) and acetonitrile.[11]
-
Flow Rate: 0.8 mL/min.[11]
-
Detection:
Performance Data:
A study comparing DAD and MS detection for Sofosbuvir in human serum demonstrated the superior sensitivity of MS.[11]
| Parameter | DAD | Mass Spectrometry | Reference |
| Linearity Range | 25–3200 ng/mL | 10–3200 ng/mL | [11] |
| LLOQ | 25 ng/mL | 10 ng/mL | [11] |
For impurity profiling, LC-ESI-MS has been used to identify degradation products of Sofosbuvir under stress conditions, with degradation products observed at m/z 488 and 393.3.[5]
CAD is a universal detector that is particularly useful for the analysis of compounds that lack a UV chromophore. It provides a more uniform response for different analytes compared to UV detection, which is advantageous when reference standards for all impurities are not available.[4]
While specific studies detailing the use of CAD for Sofosbuvir impurity analysis are not as prevalent in the public domain as those for UV and MS, the principles of CAD make it a strong candidate for comprehensive impurity profiling. It is especially valuable for mass balance studies where all components, including those without chromophores, need to be accounted for.[4]
General Advantages for Impurity Analysis:
-
Universal Detection: Detects any non-volatile and semi-volatile analyte.[2]
-
Consistent Response: Response is less dependent on the chemical structure of the analyte compared to UV, which simplifies the quantification of unknown impurities.[4]
-
High Sensitivity: Offers high sensitivity for a broad range of compounds.
Conclusion
The choice of detector for the analysis of Sofosbuvir impurities is a critical decision that impacts the quality and scope of the analytical data.
-
UV and PDA detectors are well-suited for routine quality control of known, chromophoric impurities and are widely implemented in pharmaceutical laboratories. PDA offers the additional advantage of peak purity analysis.[1]
-
Mass Spectrometry is indispensable for the identification of unknown impurities and for methods requiring very high sensitivity. Its ability to provide structural information is crucial during drug development and forced degradation studies.
-
Charged Aerosol Detection serves as a valuable universal detector, particularly when dealing with non-chromophoric impurities or when a comprehensive mass balance is required. Its near-uniform response can provide more accurate quantification of impurities for which no reference standards exist.
For a comprehensive impurity profiling strategy for Sofosbuvir, a combination of these detectors is often employed. For instance, a PDA detector can be used for routine analysis and peak purity assessment, while an MS detector can be used in-line or for further investigation of unknown peaks. The addition of a CAD can ensure that no non-chromophoric impurities are missed. This multi-detector approach provides a more complete picture of the impurity profile, ultimately contributing to the development of a safer and more effective drug product.
References
- 1. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 2. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 3. Potential of RP-UHPLC-DAD-MS for the qualitative and quantitative analysis of sofosbuvir in film coated tablets and profiling degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Recent applications of the Charged Aerosol Detector for liquid chromatography in drug quality control: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. jmpas.com [jmpas.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating UPLC Methods for Sofosbuvir Analysis
For researchers, scientists, and drug development professionals, establishing a reliable and robust analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Sofosbuvir, a key antiviral drug, with alternative analytical techniques.
This document outlines the experimental data and protocols to support the selection of an optimal analytical strategy for Sofosbuvir, particularly in the context of stability studies where the presence of degradation products must be accurately determined.
Comparative Analysis of Analytical Methods
The primary analytical method discussed is a stability-indicating UPLC method, which offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC) methods. A comparison with an alternative HPTLC method is also presented.[1][2]
| Parameter | UPLC Method | HPLC Method | HPTLC Method |
| Principle | Chromatography | Chromatography | Planar Chromatography |
| Stationary Phase | Phenomenex Kinetex C18 (2.6 µm, 100 Å)[1] | Inertsil ODS-3 C18 (5 µm, 250 x 4.6 mm)[3] | Silica gel 60 F254 plates[1] |
| Mobile Phase | 0.1% Ortho-phosphoric acid in water: Methanol (B129727) (40:60 v/v), pH 3.5[1] | Methanol: Water (70:30 v/v)[3] | Methanol: Chloroform: Ammonia (2.5:6:1.5 v/v/v)[1] |
| Flow Rate | 1 mL/min[1] | 1 mL/min | Not Applicable |
| Detection Wavelength | 260 nm[1] | Not Specified | 261 nm[1] |
| Retention Time (Sofosbuvir) | 1.188 min[4] | ~7.3 min[5] | Not Applicable |
| Linearity Range | 1-20 µg/mL[1] | Not Specified | 2-12 µ g/spot [1] |
| Correlation Coefficient (r²) | 0.999[4] | Not Specified | Not Specified |
| Assay (%) | 99.66%[4] | Not Specified | Not Specified |
| % Recovery | 98-102%[4] | Not Specified | Not Specified |
Experimental Protocols
UPLC Method Validation
A validated stability-indicating UPLC method was developed for the quantitative determination of Sofosbuvir.
-
Chromatographic System: The analysis was performed on a UPLC system equipped with a UV detector.
-
Column: A Phenomenex Kinetex 2.6 μm C18 100 Å column was used for separation.[1]
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid in water and methanol (40:60% v/v) was filtered, degassed, and adjusted to pH 3.5.[1]
-
Flow Rate: The mobile phase was pumped at a flow rate of 1 mL/min.[1]
-
Detection: UV detection was carried out at 260 nm at ambient temperature.[1]
-
Linearity: The method demonstrated linearity over a concentration range of 1-20 μg/mL.[1]
-
Forced Degradation: Sofosbuvir was subjected to stress conditions including acidic, alkaline, and oxidative degradation to assess the stability-indicating nature of the method.[1][6]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method in the presence of degradants.
-
Acid Hydrolysis: The drug was exposed to 1N HCl and refluxed at 80°C for up to 10 hours.[6] Significant degradation was observed.[6]
-
Base Hydrolysis: The drug was treated with 0.5N NaOH at 60°C for 24 hours, resulting in substantial degradation.[6]
-
Oxidative Degradation: The drug was dissolved in 30% H₂O₂ and kept at 80°C for two days, showing minimal degradation.[6]
-
Photolytic Degradation: The drug was exposed to UV light at 254 nm for 24 hours.[6]
-
Thermal Degradation: The standard drug solution was placed in an oven at 105°C for 6 hours.[7]
Visualizing the Workflow and Degradation Pathway
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: UPLC Method Validation Workflow.
References
- 1. journalajacr.com [journalajacr.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. academic.oup.com [academic.oup.com]
- 4. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. globalresearchonline.net [globalresearchonline.net]
Linearity and range of the quantification method for Sofosbuvir impurity N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Sofosbuvir impurity N, a critical parameter in the quality control of the antiviral drug Sofosbuvir. The data presented is compiled from published research to assist in the selection of an appropriate analytical technique.
Introduction to this compound
Sofosbuvir is a key medication in the treatment of Hepatitis C. As with any pharmaceutical compound, the control of impurities is essential to ensure its safety and efficacy. This compound, a phosphoryl impurity, is a process-related impurity that must be monitored and quantified. Its molecular formula is C20H25FN3O9P. Accurate and precise analytical methods are therefore required for its determination in both bulk drug substance and finished pharmaceutical products.
Method Comparison: RP-HPLC vs. UPLC
This guide compares two common chromatographic techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Data Summary
| Parameter | RP-HPLC Method[1][2] | Alternative UPLC Method |
| Analyte | This compound (as phosphoryl impurity) | Sofosbuvir and its impurities |
| Linearity Range | 10 - 30 µg/mL[1][2] | Data not available for Impurity N |
| Correlation Coefficient (r²) | ≥ 0.999[1][2] | ≥ 0.999 for Sofosbuvir and other impurities |
Experimental Protocols
RP-HPLC Method for this compound
This method is based on the work of Ganji et al. for the estimation of a phosphoryl impurity of Sofosbuvir.
Chromatographic Conditions:
-
Instrument: Agilent High-Performance Liquid Chromatography system.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard Solution Preparation:
A standard stock solution of the Sofosbuvir phosphoryl impurity is prepared by dissolving an appropriate amount in the mobile phase to achieve a known concentration. A series of dilutions are then made to cover the linearity range.
Sample Preparation:
An accurately weighed portion of the Sofosbuvir drug substance or a crushed tablet powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to a suitable concentration for analysis.
Alternative Method: UPLC for Sofosbuvir and its Impurities
While specific linearity and range data for Impurity N are not available, several stability-indicating UPLC methods have been developed for the simultaneous determination of Sofosbuvir and its degradation products or related substances. These methods demonstrate the potential for rapid and efficient analysis.
General UPLC Chromatographic Conditions (from various sources):
-
Instrument: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Typically a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Generally in the range of 0.2 - 0.5 mL/min.
-
Detection: PDA or TUV detector, with wavelength selection based on the absorbance maxima of Sofosbuvir and its impurities (often around 260 nm).
-
Injection Volume: Low volumes, typically 1-5 µL.
-
Column Temperature: Controlled, often between 25-40 °C.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound using a chromatographic method.
Caption: Workflow for Quantification of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in the method validation process for quantifying an impurity, as guided by ICH principles.
Caption: Method Validation Logical Flow.
Conclusion
The presented RP-HPLC method provides a reliable and validated approach for the quantification of this compound, with a defined linearity and range. While specific quantitative data for a UPLC method for this particular impurity is not yet fully detailed in the available literature, UPLC technology, in general, offers advantages in terms of speed and resolution for the analysis of Sofosbuvir and its related substances. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and regulatory expectations. For routine quality control, the documented RP-HPLC method is a robust choice. For high-throughput screening or when faster analysis times are critical, the development and validation of a UPLC method specifically for this compound would be a valuable endeavor.
References
Limit of detection (LOD) and quantification (LOQ) for Sofosbuvir impurity N
For Immediate Release
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir impurity N, a known diastereomer of the active pharmaceutical ingredient. Understanding the capabilities of various analytical methods to detect and quantify this impurity is critical for quality control and regulatory compliance.
Unveiling the Limits: A Data-Driven Comparison
The ability to detect and accurately quantify impurities is a cornerstone of robust drug development. This section presents a summary of reported LOD and LOQ values for this compound using different analytical techniques.
| Analytical Method | Impurity Name in Study | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC | Diastereomer imp. | 0.007% | 0.02% |
| RP-HPLC | Phosphoryl impurity* | 0.03% (0.12 µg) | 1.50% (0.375 µg) |
Note: It is not definitively confirmed that the "Phosphoryl impurity" is identical to this compound, a known diastereomer.
In-Depth Look: Experimental Methodologies
A detailed understanding of the experimental protocols is essential for replicating and comparing results. The following outlines a typical methodology for determining the LOD and LOQ of Sofosbuvir impurities by RP-HPLC, based on established practices and regulatory guidelines.
Experimental Protocol: RP-HPLC Method for Sofosbuvir and its Impurities
1. Instrumentation and Chromatographic Conditions:
-
System: A gradient High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A suitable gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Sofosbuvir and its impurities, including impurity N, in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to various concentrations.
-
Sample Solution: Prepare the test sample containing Sofosbuvir at a known concentration.
3. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):
The determination of LOD and LOQ is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The most common approach is the calibration curve method :
-
Linearity: A calibration curve is established by plotting the peak area response against the concentration of the impurity. The linearity is evaluated by the correlation coefficient (r²), which should be close to 1.
-
Calculation: The LOD and LOQ are calculated from the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where:
-
σ is the standard deviation of the y-intercepts of the regression line.
-
S is the slope of the calibration curve.
-
-
Visualizing the Workflow
To further clarify the process, the following diagram illustrates the experimental workflow for determining the LOD and LOQ of this compound.
Caption: Experimental workflow for LOD and LOQ determination.
This guide provides a foundational understanding of the analytical limits for detecting this compound. For specific applications, method validation should always be performed to ensure the suitability of the chosen analytical procedure.
Unveiling the Stability Landscape of Sofosbuvir and its Diastereomeric Impurities: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative stability analysis of the diastereomeric impurities of Sofosbuvir, a key antiviral agent. By examining the behavior of these impurities under various stress conditions, this document offers valuable insights for formulation development, analytical method validation, and regulatory submissions.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that is metabolized to its active form. The synthesis of Sofosbuvir can result in the formation of diastereomeric impurities. These stereoisomers, while structurally similar, can exhibit different physicochemical properties, including stability. Therefore, a thorough understanding of their degradation pathways and kinetics is crucial.
This guide summarizes quantitative data from forced degradation studies, details the experimental protocols for these crucial experiments, and provides visualizations of the analytical workflows, offering a comprehensive resource for professionals in the pharmaceutical sciences.
Comparative Stability Under Stress: A Quantitative Overview
Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. While direct comparative stability data for individual Sofosbuvir diastereomeric impurities is not extensively available in publicly accessible literature, the stability profile of Sofosbuvir provides a strong indication of the potential vulnerabilities of its structurally similar diastereomers. It is anticipated that the diastereomeric impurities would degrade under similar conditions, potentially at different rates.
The following table summarizes the degradation of Sofosbuvir under various stress conditions as reported in several studies. This data serves as a critical baseline for understanding the stability of Sofosbuvir and, by extension, its diastereomeric impurities.
| Stress Condition | Reagent/Parameters | Duration | Degradation of Sofosbuvir (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 6 hours | 23% | [1] |
| 1N HCl | 10 hours at 80°C | 8.66% | [2] | |
| 1 M HCl | 4 hours | 26% | [3] | |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 50% | [1] |
| 0.5N NaOH | 24 hours at 60°C | 45.97% | [2] | |
| 1 M NaOH | 1.5 hours | Complete Degradation | [3] | |
| Oxidative Degradation | 3% H₂O₂ | 7 days | 19.02% | [1] |
| 30% H₂O₂ | 2 days at 80°C | 0.79% | [2] | |
| Thermal Degradation | 50°C | 21 days | No degradation | [1] |
| Solid State | - | Stable | [2] | |
| Photolytic Degradation | Direct Sunlight | 21 days | No degradation | [1] |
| 254 nm UV light | 24 hours | No degradation | [2] | |
| Neutral Hydrolysis | Water | - | Stable | [4] |
Experimental Protocols: A Closer Look at Methodology
Reproducible and robust experimental protocols are the bedrock of reliable stability studies. Below are detailed methodologies for the key experiments cited in the stability analysis of Sofosbuvir. These protocols can be adapted for the comparative stability assessment of its diastereomeric impurities.
Forced Degradation Studies
1. Acidic Degradation:
-
Preparation: A stock solution of Sofosbuvir (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol (B129727).
-
Stress Condition: The stock solution is treated with an equal volume of an acid solution (e.g., 0.1N HCl or 1N HCl).
-
Incubation: The mixture is then refluxed or maintained at a specific temperature (e.g., 70°C or 80°C) for a defined period (e.g., 6 to 10 hours).
-
Neutralization: After the incubation period, the solution is neutralized with a suitable base (e.g., 0.1N NaOH or ammonium (B1175870) bicarbonate solution).
-
Analysis: The sample is diluted to a suitable concentration and analyzed by a stability-indicating HPLC or UPLC method.[1][2]
2. Alkaline Degradation:
-
Preparation: A stock solution of Sofosbuvir is prepared as described for acidic degradation.
-
Stress Condition: The stock solution is treated with an equal volume of a base solution (e.g., 0.1N NaOH or 0.5N NaOH).
-
Incubation: The mixture is refluxed or maintained at a specific temperature (e.g., 60°C) for a defined period (e.g., 10 to 24 hours).
-
Neutralization: The solution is then neutralized with a suitable acid (e.g., 0.1N HCl).
-
Analysis: The neutralized sample is diluted and analyzed using a validated chromatographic method.[1][2]
3. Oxidative Degradation:
-
Preparation: A stock solution of Sofosbuvir is prepared.
-
Stress Condition: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂).
-
Incubation: The mixture is kept at room temperature or an elevated temperature (e.g., 80°C) for a specified duration (e.g., 2 to 7 days).
-
Analysis: The sample is diluted and directly injected into the chromatographic system for analysis.[1][2]
4. Thermal Degradation:
-
Solid State: A sample of solid Sofosbuvir is exposed to a high temperature (e.g., 50°C) in a hot air oven for an extended period (e.g., 21 days).
-
Solution State: A solution of Sofosbuvir is heated at a specific temperature for a defined period.
-
Analysis: The stressed samples are dissolved (if solid) and diluted to a suitable concentration for chromatographic analysis.[1]
5. Photolytic Degradation:
-
Solid State: A sample of solid Sofosbuvir is exposed to UV light (e.g., 254 nm) or direct sunlight for a specified duration (e.g., 24 hours to 21 days).
-
Solution State: A solution of Sofosbuvir is exposed to similar light conditions.
-
Analysis: The exposed samples are prepared and analyzed by a stability-indicating method.[1][2]
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for separating the parent drug from its degradation products and impurities. A typical Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Sofosbuvir analysis is outlined below. Such a method would be the foundation for a comparative stability study of its diastereomers.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 50:50 (v/v) mixture of methanol and water with 0.1% formic acid.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams, generated using the DOT language, illustrate the typical workflows for forced degradation studies and the subsequent analytical process.
References
Safety Operating Guide
Navigating the Disposal of Sofosbuvir Impurity N: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. Sofosbuvir impurity N, a diastereoisomer of the potent antiviral agent Sofosbuvir, is one such compound that requires careful management.[1][2] While specific disposal guidelines for this particular impurity are not explicitly detailed in public regulations, a robust disposal plan can be constructed by adhering to the general principles of pharmaceutical and hazardous waste management. This guide provides essential, step-by-step procedures to safely manage and dispose of this compound in a laboratory setting.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including research compounds like this compound, is a critically regulated area to protect public health and the environment.[3] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and to some extent, the Drug Enforcement Administration (DEA) for controlled substances, are the primary regulatory bodies.[3][4] A key regulation, often referred to as Subpart P, provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and strictly prohibits the sewering of such waste.[4][5]
Step-by-Step Disposal Protocol for this compound
Given that this compound is a chemical used for research and development purposes, it should be treated as a potentially hazardous chemical waste.[6] The following protocol provides a framework for its safe disposal.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
In case of accidental contact, wash the affected skin area with plenty of water. If inhaled, move to an area with fresh air.[6]
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with general laboratory trash or infectious bio-waste.
-
Place solid waste (e.g., contaminated gloves, weigh boats, paper towels) into a dedicated, clearly labeled hazardous waste container. The container should be leak-proof and have a secure lid.
-
For solutions containing this compound, use a designated, sealed, and properly labeled liquid hazardous waste container.
-
Regulations often require color-coded containers for different types of pharmaceutical waste. For instance, black containers are typically used for RCRA hazardous pharmaceutical waste.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Ensure the label is legible and securely attached to the container.
4. Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Follow any specific storage temperature requirements for the compound. For some Sofosbuvir impurities, long-term storage at -20°C or -80°C is recommended for the pure compound.[2][7] While this applies to the pure product, it is good practice to store the waste in a cool, dry place.
5. Disposal:
-
Engage a licensed hazardous waste disposal company for the final removal and disposal of the container.
-
Provide the disposal company with all necessary information about the waste, including a Safety Data Sheet (SDS) if available.
-
The most common and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration conducted by a licensed facility.[4][8]
6. Documentation:
-
Maintain a detailed log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Keep copies of all waste manifests and certificates of destruction provided by the disposal company.
Quantitative Data and Regulatory Limits
Specific quantitative regulatory disposal limits for this compound are not publicly available. In the absence of such data, all quantities of this research chemical should be treated as hazardous waste.
| Parameter | Regulatory Limit | Source |
| This compound - Allowable Concentration in Wastewater | Not Established. Sewering of hazardous pharmaceutical waste is prohibited. | [4][9] |
| This compound - Reportable Quantity for Spills | Not Established. Treat any spill as a hazardous material incident. | General Best Practice |
Experimental Protocols
As there are no publicly available experimental protocols for the specific neutralization or disposal of this compound, the recommended "protocol" is the procedural guidance for segregation, storage, and professional disposal outlined above.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By implementing these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cenmed.com [cenmed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. kmpharma.in [kmpharma.in]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Handling Guidance for Sofosbuvir Impurity N
This document provides crucial safety and logistical information for the handling and disposal of Sofosbuvir impurity N. Given the absence of specific safety data for this impurity, a conservative approach is mandated, treating it with the same precautions as the parent compound, Sofosbuvir. This guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is unavailable, the parent compound, Sofosbuvir, is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, stringent adherence to safety protocols is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile) |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields or goggles |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended, especially when handling the powder form to avoid dust formation. In case of spills or insufficient ventilation, a self-contained breathing apparatus may be necessary.[3] |
| Body Protection | Lab Coat | Standard laboratory coat |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Operational Plan
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Emergency Procedures
| Incident | Action |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[1] Provide adequate ventilation.[3] Absorb the spill with inert material and place it in a suitable container for disposal. |
| Skin Contact | Immediately wash the affected area with plenty of water.[3] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[1][3] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[2] |
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, national, and international regulations.
Waste Disposal Protocol
| Waste Type | Disposal Method |
| Contaminated Material | Dispose of as hazardous waste at an approved waste disposal plant.[4] |
| Unused Product | Dispose of as hazardous waste at an approved waste disposal plant.[4] |
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
